Eucomic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O6 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C11H12O6/c12-8-3-1-7(2-4-8)5-11(17,10(15)16)6-9(13)14/h1-4,12,17H,5-6H2,(H,13,14)(H,15,16)/t11-/m1/s1 |
InChI Key |
XLGKDRSWPCQYAB-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@](CC(=O)O)(C(=O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Properties of Eucomic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucomic acid, a naturally occurring polyphenol, has garnered interest within the scientific community for its potential therapeutic applications.[1] Found in a variety of plants, including mangrove red fruit and blueberries, it is noted for its antioxidant, antibacterial, antiviral, and antitumor activities.[1] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biosynthetic origins.
Physicochemical Properties
This compound, with the IUPAC name (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, is a butanedioic acid derivative.[2] Its core structure consists of a hydroxyphenylmethyl group attached to a hydroxybutanedioic acid backbone.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₆ | [2] |
| Molecular Weight | 240.21 g/mol | [2] |
| Appearance | Dark red crystal or powder | [1] |
| Solubility | Low solubility in water; easily soluble in organic solvents such as ethanol (B145695) and chloroform. | [1] |
| XLogP3 | 0.1 | [2] |
| Topological Polar Surface Area | 115 Ų | [2] |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 5 |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks/Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons (p-substituted benzene (B151609) ring), a methylene (B1212753) group (-CH₂-), a methine proton, and exchangeable protons from hydroxyl and carboxylic acid groups are expected. |
| ¹³C NMR | Resonances for aromatic carbons, a methylene carbon, a methine carbon, a quaternary carbon, and two carbonyl carbons from the carboxylic acid groups are anticipated. |
| FT-IR (cm⁻¹) | Broad O-H stretch (from carboxylic acid and phenol), C-H stretches (aromatic and aliphatic), C=O stretch (carboxylic acid), C=C stretches (aromatic), and C-O stretches are expected. |
| Mass Spectrometry (m/z) | The molecular ion peak [M-H]⁻ would be observed at approximately 239.0561.[3] Fragmentation would likely involve losses of water, carbon dioxide, and cleavage of the benzyl (B1604629) group. |
Experimental Protocols
Standardized protocols are essential for the reproducible investigation of this compound's properties and biological activities.
Extraction and Purification
This compound is typically obtained by extraction from plant sources.[1] A general protocol for the extraction and purification of phenolic compounds from plant material is as follows:
1. Extraction:
- Sample Preparation: Dried and powdered plant material (e.g., leaves, stems) is used as the starting material.
- Solvent Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often using techniques like maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.
- Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
2. Purification:
- Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
- Chromatography: The fraction enriched with this compound is further purified using chromatographic techniques. Column chromatography with silica (B1680970) gel or Sephadex is commonly employed, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Biological Activity Assays
This assay assesses the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4][5][6][7]
Methodology:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.
-
Include a control (DPPH solution with methanol) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11]
Methodology:
-
Prepare a standardized inoculum of the test bacteria in a suitable broth medium.
-
Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microplate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][12][13][14][15]
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or SDS solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Biosynthesis of this compound
This compound, as an aromatic compound, is biosynthesized in plants and microorganisms through the shikimate pathway .[4][12][13] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, a key intermediate for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide range of secondary metabolites, including phenylpropanoids.
The biosynthesis of the p-hydroxyphenyl moiety of this compound originates from chorismate. While the specific enzymatic steps leading directly to this compound are not fully elucidated, it is hypothesized to involve intermediates derived from the shikimate pathway.
Caption: Putative biosynthetic pathway of this compound via the Shikimate and Phenylpropanoid pathways.
Conclusion
This compound presents a promising scaffold for further investigation in drug discovery and development. This guide provides a foundational understanding of its core properties and the methodologies required for its study. Further research is warranted to fully elucidate its spectral characteristics, quantitative solubility, and the specific enzymatic steps in its biosynthesis. Such data will be invaluable for its synthesis, derivatization, and the comprehensive evaluation of its biological activities.
References
- 1. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. NP-MRD: 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0000015) [np-mrd.org]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 13. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
An In-depth Technical Guide to Eucomic Acid: Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucomic acid, a C-glucosyl benzopyran derivative, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its potential therapeutic applications. First isolated from the bulbs of Eucomis bicolor, this compound has since been identified in a variety of other plant species. Exhibiting a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, this compound presents a promising lead for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities, supported by quantitative data. Furthermore, a putative biosynthetic pathway and a hypothesized mechanism of action involving the modulation of key inflammatory signaling pathways are presented.
Discovery and Chemical Properties
This compound, with the systematic IUPAC name (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, was first discovered in the genus Eucomis, from which it derives its name. It is a member of the class of compounds known as homoisoflavonoids.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₆ |
| Molecular Weight | 240.21 g/mol |
| Appearance | Reported as a dark red crystal or powder. |
| Solubility | Low solubility in water; soluble in organic solvents such as ethanol (B145695) and chloroform.[1] |
| Synonyms | (2R)-2-hydroxy-2-((4-hydroxyphenyl)methyl)butanedioic acid, (R)-2-Hydroxy-2-(4-hydroxybenzyl)succinic acid |
Natural Sources of this compound
This compound is predominantly found in plants of the genus Eucomis (family Asparagaceae), commonly known as pineapple lilies.[2][3][4] However, it has also been identified in a diverse range of other plant species, indicating a broader distribution in the plant kingdom.
Table 2: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Eucomis autumnalis | Asparagaceae | Bulbs, Leaves | [2][5] |
| Eucomis bicolor | Asparagaceae | Bulbs | |
| Eucomis comosa | Asparagaceae | Bulbs | [4] |
| Crotalaria sessiliflora | Fabaceae | Not specified | [6] |
| Lotus corniculatus | Fabaceae | Not specified | [6] |
| Opuntia dillenii | Cactaceae | Stems | [7] |
| Opuntia ficus-indica | Cactaceae | Cladodes | [2] |
| Papilionanthe teres | Orchidaceae | Not specified | [6] |
| Selaginella sinensis | Selaginellaceae | Not specified | [7] |
The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the growing conditions. For instance, in Eucomis autumnalis, the accumulation of this compound can be influenced by factors such as light quality.
Table 3: this compound Content in Eucomis autumnalis under Different LED Light Spectra
| Light Spectrum | This compound Content (mg/100 g DW) |
| Red-Blue-Green (RBG) | 429 |
| Red-Blue-Far-Red (RBfR) | 424 |
| Red | ~327 |
*Data adapted from a study on in vitro cultures of Eucomis autumnalis. The lowest statistically confirmed content was under red LED light, which was approximately 1.31 times lower than under RGB light.[8]
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of this compound from Eucomis species, based on common phytochemical extraction and chromatography techniques.
3.1.1. Extraction
-
Sample Preparation: Fresh or dried bulbs of Eucomis species are cleaned, sliced, and ground into a fine powder.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature with continuous agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.1.2. Chromatographic Purification
A multi-step chromatographic approach is generally employed to isolate this compound from the crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified by preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with a small percentage of formic acid to improve peak shape) and acetonitrile (B52724) or methanol is employed.
-
Detection: UV detection is typically set at a wavelength where phenolic compounds absorb, such as 280 nm.
-
Fraction Collection: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.
-
Characterization of this compound
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of this compound. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.
Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Data to be populated from specific experimental findings. |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electrospray ionization (ESI) is a common technique used for this purpose. The proposed fragmentation of this compound may involve the loss of water and carboxylic acid groups.
Biological Activities of this compound
This compound has been reported to possess several biological activities, making it a compound of interest for drug development.
Antioxidant Activity
This compound exhibits antioxidant properties, which are attributed to its phenolic structure.[1] The antioxidant capacity can be evaluated using various in vitro assays.
Table 5: Antioxidant Activity of this compound (or Extracts Containing It)
| Assay | IC₅₀ Value / Activity | Reference(s) |
| DPPH Radical Scavenging | Data not available for pure compound. | |
| ABTS Radical Scavenging | Data not available for pure compound. | |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available for pure compound. |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are of significant interest.[1] While specific IC₅₀ values for its inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are not yet reported, its structural similarity to other anti-inflammatory phenolic compounds suggests it may act through similar mechanisms.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various pathogens.[1]
Table 6: Antimicrobial Activity of Extracts Containing this compound
| Microorganism | Assay | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Broth microdilution | 700-1000 (for Opuntia ficus-indica extract) | [2] |
| Candida albicans | Data not available |
Note: The reported MIC values are for a plant extract containing this compound, not the pure compound.
Biosynthesis and Mechanism of Action
Putative Biosynthetic Pathway
The biosynthesis of this compound is believed to follow the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites.
Hypothesized Mechanism of Anti-inflammatory Action
Based on its anti-inflammatory properties and the known mechanisms of other phenolic compounds, it is hypothesized that this compound may exert its effects by modulating key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Conclusion and Future Directions
This compound is a promising natural product with a range of biological activities that warrant further investigation. While its presence in various plant species has been established, there is a need for more quantitative data on its concentration in these sources. Detailed studies on the biological activities of the purified compound, including the determination of IC₅₀ values for its anti-inflammatory and antioxidant effects, are crucial for understanding its therapeutic potential. Furthermore, elucidation of its precise mechanism of action, particularly its effects on key signaling pathways, will be instrumental in guiding future drug development efforts. The development of efficient and scalable methods for its synthesis or extraction will also be a critical step towards its potential clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Eucomic Acid: A Comprehensive Technical Overview of its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucomic acid, a naturally occurring phenolic compound, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth analysis of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature of this compound. Furthermore, it summarizes key quantitative data regarding its physicochemical properties and biological activities, presents detailed experimental protocols for its isolation and quantification, and elucidates its putative mechanism of action through a proposed signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and IUPAC Nomenclature
This compound is a chiral molecule with the systematic IUPAC name (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid .[1] Its chemical structure is characterized by a butanedioic acid (succinic acid) backbone substituted with a hydroxyl group and a 4-hydroxybenzyl group at the C2 position. The stereochemistry at this chiral center is designated as 'R'.
The molecular formula of this compound is C₁₁H₁₂O₆ , and it has a molecular weight of approximately 240.21 g/mol .[1] The structure of this compound is depicted in Figure 1.
Figure 1. 2D Chemical Structure of this compound.
Physicochemical and Biological Data
A summary of the key physicochemical properties and reported biological activities of this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₆ | [1] |
| Molecular Weight | 240.21 g/mol | [1] |
| IUPAC Name | (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | [1] |
| CAS Number | 42151-32-6 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol (B129727), ethanol |
Table 2: Reported Biological Activities of this compound
| Activity | Assay | Results | Reference |
| Antioxidant | DPPH Radical Scavenging | IC₅₀ values reported for plant extracts containing this compound show significant antioxidant potential. | [3][4] |
| Antioxidant | ABTS Radical Scavenging | Plant extracts with this compound demonstrate notable ABTS radical scavenging activity. | [1] |
| Anti-inflammatory | COX-1 and COX-2 Inhibition | Extracts from plants known to contain this compound, such as Eucomis autumnalis, have shown inhibitory activity against COX enzymes. | [5] |
| Antimicrobial | - | Some studies on plant extracts containing a mixture of phenolic compounds including this compound have reported antimicrobial effects. |
Experimental Protocols
Isolation of this compound from Plant Material (General Protocol)
This protocol outlines a general procedure for the extraction and isolation of this compound from plant sources, such as the bulbs of Eucomis species.[6]
Materials:
-
Dried and powdered plant material (e.g., bulbs of Eucomis autumnalis)
-
Methanol (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Silica (B1680970) gel for column chromatography
-
Solvent system for column chromatography (e.g., chloroform:methanol gradient)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
Procedure:
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 48-72 hours. Repeat the extraction process three times to ensure complete extraction of the compounds.
-
Solvent Partitioning: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract. Suspend the crude extract in water and partition successively with chloroform.
-
Column Chromatography: Subject the chloroform fraction to silica gel column chromatography. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection and Analysis: Collect the fractions and monitor them by TLC. Combine the fractions that show the presence of a compound with a similar Rf value to a this compound standard.
-
Purification by Preparative HPLC: Further purify the combined fractions using a preparative HPLC system with a suitable C18 column. Use a mobile phase gradient of methanol and water to isolate pure this compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantification of this compound by HPLC-UV
This protocol provides a method for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection.[7][8][9][10]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Prepare a methanolic extract of the plant material as described in the isolation protocol. Filter the extract through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Sample Analysis: Inject the prepared plant extract sample into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Putative Signaling Pathway and Mechanism of Action
This compound, as a phenolic compound, is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While the specific molecular targets of this compound are still under investigation, a putative mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12][13][14]
Proposed Anti-Inflammatory Signaling Pathway of this compound:
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
In this proposed pathway, an inflammatory stimulus, such as lipopolysaccharide (LPS), activates Toll-like receptor 4 (TLR4). This activation initiates a downstream signaling cascade involving myeloid differentiation primary response 88 (MyD88), leading to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for degradation. The degradation of IκBα releases the nuclear factor-kappa B (NF-κB) dimer (p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the expression of cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). This compound is hypothesized to inhibit the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This action ultimately suppresses the expression of pro-inflammatory mediators.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antioxidant therapies. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The detailed experimental protocols for its isolation and quantification will aid researchers in their investigations of this and similar natural products. The proposed signaling pathway offers a plausible mechanism for its anti-inflammatory effects and serves as a foundation for further mechanistic studies. Future research should focus on elucidating the specific molecular targets of this compound, evaluating its efficacy and safety in preclinical and clinical studies, and exploring its potential in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. molnova.cn [molnova.cn]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. researchgate.net [researchgate.net]
- 9. cipac.org [cipac.org]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. Anti-inflammatory effects of Eucommia ulmoides Oliv. male flower extract on lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Anti-Inflammatory Potential of Ajuga integrifolia Leaves Extract: In Vitro Dual Inhibition of Cyclooxygenase and Lipoxygenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From Plant to Chemistry: Sources of Antinociceptive Non-Opioid Active Principles for Medicinal Chemistry and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plants as Sources of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Eucomic acid.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucomic acid, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of its biosynthetic pathway and a general experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties of this compound
This compound, systematically named (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, is a dicarboxylic acid that plays a role as a plant metabolite.[1][2] It is found in a variety of plants, including those of the genus Eucomis, Lotus japonicus, and Lycoris radiata.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₆ | [1] |
| Molecular Weight | 240.21 g/mol | [1] |
| Boiling Point | 444.3°C at 760 mmHg | [4] |
| Solubility | Low solubility in water; soluble in organic solvents such as ethanol, chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | |
| XLogP3-AA | 0.1 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 5 | [1] |
Note on Melting Point and pKa: While a specific experimentally determined melting point for this compound is not readily available in the cited literature, related compounds and general knowledge of carboxylic acids suggest it would be a solid at room temperature.
The pKa of this compound has not been specifically reported. However, as a dicarboxylic acid, it will have two pKa values. These values can be experimentally determined using methods such as potentiometric titration, where a solution of the acid is titrated with a strong base, and the pH is monitored.[5][6] The inflection points on the resulting titration curve correspond to the pKa values.[7]
Experimental Protocols
This section details methodologies for the isolation, and biological activity assessment of this compound.
Isolation of this compound from Plant Material (General Protocol)
This compound is typically obtained by extraction from plants.[8] The following is a general protocol for the isolation of this compound from plant sources like Eucomis autumnalis, based on common techniques for natural product extraction.
1. Plant Material Preparation:
-
Collect fresh plant material (e.g., bulbs or leaves of Eucomis autumnalis).
-
Wash the plant material thoroughly to remove any dirt and debris.
-
Air-dry the material in a well-ventilated area or use a freeze-dryer to remove moisture.
-
Grind the dried plant material into a fine powder using a blender or a mill.
2. Extraction:
-
Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation. The solvent-to-sample ratio should be sufficient to ensure complete immersion, typically 10:1 (v/w).
-
Filter the mixture to separate the extract from the solid plant residue.
-
Repeat the extraction process with fresh solvent on the plant residue to maximize the yield of extracted compounds.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation and Purification:
-
The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Column chromatography is a key step for isolating this compound from the fractionated extract. A silica (B1680970) gel column is commonly used.
-
The fraction containing this compound is loaded onto the column and eluted with a solvent system of increasing polarity (e.g., a gradient of hexane-ethyl acetate or chloroform-methanol).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.
-
Combine the fractions containing pure or semi-pure this compound and concentrate them.
-
Further purification can be achieved by recrystallization or by using High-Performance Liquid Chromatography (HPLC).
Biological Activity Assays
1. Antioxidant Activity - DPPH Radical Scavenging Assay:
This assay is a common method to evaluate the antioxidant potential of a compound.[9][10]
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution.[9] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[9][10]
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound sample
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the this compound sample in methanol.
-
In a 96-well microplate, add a specific volume of the this compound solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[10]
-
Measure the absorbance at 517 nm using a microplate reader.[10]
-
A blank (solvent) and a positive control are run in parallel.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample with the DPPH solution. The results can also be expressed as the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[11]
2. Anti-inflammatory Activity - Cyclooxygenase (COX) Inhibition Assay:
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.[12][13]
-
Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.[14] The assay measures the inhibition of this enzymatic activity. This can be done by various methods, including monitoring oxygen consumption or quantifying the prostaglandin (B15479496) products (e.g., PGE₂) using techniques like ELISA or LC-MS/MS.[14][15]
-
Reagents and Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, L-epinephrine)[14]
-
This compound sample
-
Positive controls (e.g., Indomethacin, Celecoxib)
-
Detection reagents (depending on the method, e.g., ELISA kit for PGE₂)
-
-
General Procedure (LC-MS/MS based): [14]
-
In a reaction tube, mix the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add the this compound solution (or a known inhibitor for the positive control) and pre-incubate at 37°C.
-
Initiate the reaction by adding the arachidonic acid substrate and incubate for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Extract the prostaglandin products.
-
Quantify the amount of PGE₂ produced using a validated LC-MS/MS method.
-
-
Calculation: The percentage of COX inhibition is calculated by comparing the amount of PGE₂ produced in the presence of this compound to the amount produced in the control (without inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined.
Signaling Pathways and Workflows
While specific downstream signaling pathways directly modulated by this compound are not yet well-defined in the literature, its origin within the well-established phenylpropanoid biosynthetic pathway is recognized.
Putative Biosynthetic Pathway of this compound
This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.[16] The pathway starts with the amino acid phenylalanine.
Caption: Putative biosynthetic pathway of this compound.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening of natural products like this compound for biological activity.
Caption: General workflow for bioactivity screening of this compound.
References
- 1. This compound | C11H12O6 | CID 23757219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | C11H12O6 | CID 25243507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (-)- (CHEBI:67353) [ebi.ac.uk]
- 4. This compound | CAS#:42151-32-6 | Chemsrc [chemsrc.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Semantic Scholar [semanticscholar.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. louis.uah.edu [louis.uah.edu]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
The Biosynthesis of Eucomic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucomic acid, a phenolic compound found in a variety of plants, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, with a focus on the core enzymatic steps, precursor supply, and relevant experimental methodologies. The pathway originates from the shikimate pathway, culminating in the condensation of 4-hydroxyphenylpyruvate and acetyl-CoA, catalyzed by a specialized hydroxymethylglutaryl-CoA lyase-like enzyme, this compound synthase. This document consolidates current knowledge, presents quantitative data in a structured format, and offers detailed experimental protocols to facilitate further research in this area.
The Core Biosynthetic Pathway
The biosynthesis of this compound is intrinsically linked to primary metabolism, drawing precursors from the shikimate pathway and fatty acid metabolism. The pathway can be broadly divided into two key stages: the formation of the aromatic precursor, 4-hydroxyphenylpyruvate (4-HPP), and the final condensation step to yield this compound.
Upstream Pathway: Synthesis of 4-Hydroxyphenylpyruvate (4-HPP)
The aromatic precursor of this compound, 4-HPP, is synthesized via the shikimate pathway, a central route in plants for the production of aromatic amino acids.[1] The pathway begins with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate.[2][3] From chorismate, two primary routes can lead to the formation of 4-HPP in plants, particularly in legumes like soybean:
-
The Prephenate Route: Chorismate is converted to prephenate by chorismate mutase. Subsequently, prephenate dehydrogenase catalyzes the oxidative decarboxylation of prephenate to yield 4-HPP.[4][5]
-
The Arogenate/Tyrosine Route: Prephenate can be transaminated to form arogenate. Arogenate is then converted to L-tyrosine by arogenate dehydrogenase. Finally, L-tyrosine is converted to 4-HPP by the action of tyrosine aminotransferase (TAT).[6][7]
The relative contribution of these two routes to the 4-HPP pool for this compound biosynthesis may vary depending on the plant species, tissue, and developmental stage.
The Final Condensation Step: this compound Synthase
The final and committing step in this compound biosynthesis is the condensation of 4-hydroxyphenylpyruvate (4-HPP) and acetyl-CoA. This reaction is catalyzed by This compound synthase , an enzyme identified in soybean (Glycine max) and encoded by the L1 gene.[8] This enzyme is a member of the hydroxymethylglutaryl-CoA lyase-like (HMGL-like) protein family.[8]
Interestingly, the soybean this compound synthase is a bifunctional enzyme, also catalyzing the synthesis of piscidic acid, another phenolic compound, from the same substrates.[8] This suggests a branch point in the pathway where the enzyme can produce two distinct, yet related, metabolites.
Quantitative Data
Quantitative understanding of the this compound biosynthetic pathway is essential for modeling and metabolic engineering. The following tables summarize available quantitative data for key enzymes and metabolites.
Table 1: Kinetic Properties of Enzymes in the this compound Biosynthesis Pathway
| Enzyme | Substrate(s) | Km | Vmax | kcat | Source Organism | Reference(s) |
| Prephenate Dehydrogenase | Prephenate | 170 ± 3 µM | - | 245 ± 1 min-1 | Glycine max | [9] |
| Hydroxymethylglutaryl-CoA Lyase (HMGL)1 | (S)-HMG-CoA | 45 µM | 2850 nmol·min-1·mg-1 | - | Arabidopsis thaliana | [1][10] |
1Data for a general plant HMGL, not the specific this compound synthase. Kinetic data for this compound synthase with 4-HPP and acetyl-CoA as substrates are not yet available in the literature.
Table 2: Metabolite Concentrations in Plant Tissues
| Metabolite | Plant Tissue | Concentration | Source Organism | Reference(s) |
| Acetyl-CoA | Developing oilseeds | 5 - 25 nmol/g fresh weight | Various | [11] |
| Acetyl-CoA | Leaves | 5 - 6.8 nmol/g fresh weight | Arabidopsis thaliana, Spinacia oleracea | [11] |
Data on the specific concentrations of this compound and 4-hydroxyphenylpyruvate in soybean pods or other this compound-producing tissues are currently limited in the published literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.
Extraction of Phenolic Compounds from Soybean Pods for this compound Quantification
This protocol is adapted from methods for extracting phenolic compounds from soybean tissues.[12][13][14]
Materials:
-
Fresh or lyophilized soybean pods
-
Liquid nitrogen
-
80% (v/v) Methanol (B129727) or 70% (v/v) Acetone (B3395972)
-
Mortar and pestle or a suitable homogenizer
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC or LC-MS grade solvents
Procedure:
-
Harvest fresh soybean pods and immediately freeze them in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized pod material.
-
Grind the frozen or lyophilized tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Weigh approximately 1 gram of the powdered tissue into a centrifuge tube.
-
Add 10 mL of 80% methanol or 70% acetone to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture in a sonicator bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
For exhaustive extraction, the pellet can be re-extracted with another 10 mL of the extraction solvent and the supernatants combined.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The extract is now ready for analysis by HPLC or LC-MS for the quantification of this compound. A standard curve of purified this compound should be used for accurate quantification.
Enzyme Assay for this compound Synthase (HMGL-like protein)
This protocol is a proposed method based on a coupled optical assay for a plant HMGL enzyme, adapted for the specific substrates of this compound synthase.[1] This assay measures the production of Coenzyme A (CoA) which can be coupled to a reaction that produces a detectable change in absorbance.
Materials:
-
Purified recombinant this compound synthase
-
4-hydroxyphenylpyruvate (4-HPP)
-
Acetyl-CoA
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Tris-HCl buffer (pH 8.0)
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
1 mM 4-hydroxyphenylpyruvate
-
0.5 mM DTNB
-
-
Enzyme Addition: Add the purified this compound synthase to the reaction mixture. The optimal amount of enzyme should be determined empirically.
-
Initiation of Reaction: Start the reaction by adding acetyl-CoA to a final concentration of 0.5 mM.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the TNB2- anion resulting from the reaction of the free thiol group of CoA with DTNB.
-
Calculation of Activity: The rate of the reaction can be calculated using the molar extinction coefficient of TNB2- (14,150 M-1cm-1). One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of CoA per minute under the specified conditions.
-
Controls: Run appropriate controls, including a reaction mixture without the enzyme and a reaction mixture without acetyl-CoA, to account for any non-enzymatic reactions.
Enzyme Assay for Tyrosine Aminotransferase (TAT)
This protocol measures the conversion of tyrosine to 4-HPP and is adapted from established methods.[15]
Materials:
-
Purified recombinant tyrosine aminotransferase
-
L-tyrosine
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM L-tyrosine
-
10 mM α-ketoglutarate
-
0.1 mM Pyridoxal 5'-phosphate
-
-
Enzyme Addition: Add the purified TAT enzyme to the reaction mixture.
-
Measurement: Monitor the increase in absorbance at 310 nm, which corresponds to the formation of the enol-borate complex of 4-HPP in the presence of borate (B1201080) (if included in the buffer) or directly monitor the formation of 4-HPP at its characteristic absorbance maximum.
-
Calculation of Activity: The rate of reaction is calculated using the molar extinction coefficient of the product.
Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthesis pathway of this compound from primary metabolites.
Experimental Workflow for this compound Quantification
Caption: Workflow for the extraction and quantification of this compound.
Logical Relationship of the this compound Synthase Assay
Caption: Principle of the coupled spectrophotometric assay for this compound synthase.
References
- 1. The specific molecular architecture of plant 3-hydroxy-3-methylglutaryl-CoA lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction Mechanism of Prephenate Dehydrogenase from the Alternative Tyrosine Biosynthesis Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prephenate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The domestication-associated L1 gene encodes a this compound synthase pleiotropically modulating pod pigmentation and shattering in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetyl coenzyme A concentrations in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenolic Compounds of Soybean Seeds from Two European Countries and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Extraction Process on Phenolic Content and Antioxidant Activity of Soybean, Journal of Food and Nutrition Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 14. mdpi.com [mdpi.com]
- 15. Identification and Partial Characterization of an L-Tyrosine Aminotransferase (TAT) from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biosynthetic Insights into Eucomic Acid: A Technical Overview
Introduction
Eucomic acid, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive summary of the available spectroscopic data for this compound, including its mass spectrometry characteristics. Furthermore, a putative biosynthetic pathway is outlined, offering insights into its formation in plants. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biosynthetic properties of this molecule.
Chemical Properties of this compound
This compound, systematically named (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, possesses the molecular formula C11H12O6 and a molecular weight of 240.21 g/mol [1].
| Property | Value | Source |
| IUPAC Name | (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | PubChem[1] |
| Molecular Formula | C11H12O6 | PubChem[1] |
| Molecular Weight | 240.21 g/mol | PubChem[1] |
| Synonyms | This compound, (-)-Eucomic acid, (2r)-2-(p-hydroxybenzyl)malic acid | PubChem[1] |
Spectroscopic Data
Mass Spectrometry (MS)
High-resolution mass spectrometry has been utilized to detect this compound. In one study, a deprotonated molecule [M-H]⁻ was observed at an m/z of 239.0561[2]. This is consistent with the calculated exact mass of the deprotonated species.
| Ion | Observed m/z |
| [M-H]⁻ | 239.0561 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectroscopic data, including chemical shifts, multiplicities, and coupling constants for this compound, are not available in the currently accessible scientific literature and databases. While the existence of ¹³C NMR spectra is noted in databases like PubChem, the actual spectral data is not provided[1]. The acquisition of this data would be essential for the unambiguous structural confirmation and characterization of this compound.
Experimental Protocols
General Protocol for Mass Spectrometry Analysis
The following is a general protocol for the analysis of a small molecule like this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). Specific parameters would require optimization for the particular instrument and sample matrix.
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a concentration of approximately 1-10 µg/mL.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min for HPLC.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule of this compound.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument is used to obtain accurate mass measurements.
-
Scan Range: A scan range of m/z 50-500 would be appropriate to detect the parent ion and potential fragments.
-
Tandem MS (MS/MS): To obtain fragmentation data, the precursor ion (m/z 239.0561) would be isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.
-
General Protocol for NMR Spectroscopy
The following outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of a purified compound such as this compound.
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d4, acetone-d6, or DMSO-d6). A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.
-
¹H NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiment: A standard one-dimensional proton experiment is performed.
-
Parameters: Key parameters to be set include the spectral width, number of scans, and relaxation delay.
-
-
¹³C NMR Spectroscopy:
-
Experiment: A proton-decoupled one-dimensional carbon experiment is typically run to obtain singlets for each unique carbon atom.
-
Parameters: A wider spectral width is required compared to ¹H NMR. The number of scans will be significantly higher due to the low natural abundance of ¹³C.
-
-
2D NMR Spectroscopy: To aid in the complete structural assignment, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.
Biosynthesis of this compound
A putative biosynthetic pathway for this compound has been proposed, likely originating from the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids and other phenolic compounds in plants[3].
References
An In-depth Technical Guide to the Solubility of Eucomic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of eucomic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the established experimental protocols for determining its solubility in a range of solvents. It also includes a putative biosynthetic pathway for this compound. The methodologies and data presentation formats provided herein are based on standard industry practices to guide researchers in generating reliable and comparable solubility data.
Introduction to this compound
This compound is a naturally occurring polyphenol. It is known to possess antioxidant, anti-inflammatory, antibacterial, antiviral, and antitumor activities. A critical parameter for the research and development of any bioactive compound for pharmaceutical or nutraceutical applications is its solubility in various solvents. Solubility significantly influences a compound's bioavailability, formulation development, and in vitro assay design.
Qualitative assessments indicate that this compound has low solubility in water and is readily soluble in organic solvents such as ethanol (B145695) and chloroform. Further reports suggest its solubility in other organic solvents like dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone. However, to facilitate robust drug development, precise quantitative solubility data is essential. This guide provides the necessary protocols to obtain such data.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in various solvents is not widely published. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate this critical data. For comparative purposes, the data should be presented in a clear and structured format as suggested in Table 1.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Methanol | 25 | HPLC | ||
| Chloroform | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||
| Ethyl Acetate | 25 | HPLC |
Note: This table is a template for researchers to populate with their experimental findings.
Experimental Protocols for Solubility Determination
The following protocols describe the standard methodologies for determining the thermodynamic solubility of a compound like this compound.
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature to form a saturated solution.
Materials:
-
This compound (solid, pure form)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Collection and Dilution:
-
Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. The filter material should be chosen to minimize binding of the analyte.
-
Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A reverse-phase C18 column is often suitable for phenolic compounds.
-
The mobile phase composition and detection wavelength should be optimized for this compound.
-
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
A validated HPLC method is crucial for the accurate quantification of this compound in the saturated solutions.
Objective: To develop a reliable HPLC method for the separation and quantification of this compound.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective for natural product analysis. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
A linear gradient from a low to high percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by obtaining the UV spectrum of this compound (a photodiode array detector is useful for this).
-
Standard Curve: A standard curve should be prepared using known concentrations of a pure this compound standard to ensure accurate quantification.
Putative Biosynthetic Pathway of this compound
Understanding the biosynthetic pathway of a natural product can provide insights into its production and potential for synthetic biology approaches. A putative biosynthetic pathway for this compound has been proposed.
Putative Biosynthetic Pathway of this compound and its Derivatives
Caption: A simplified putative biosynthetic pathway of this compound and its derivatives.
Conclusion
This technical guide provides a framework for the systematic determination of the solubility of this compound. By following the detailed experimental protocols for the shake-flask method and HPLC quantification, researchers can generate the much-needed quantitative data. This information is indispensable for advancing the research and development of this compound as a potential therapeutic agent. The inclusion of the putative biosynthetic pathway offers additional context for understanding the natural production of this compound. It is anticipated that the application of these standardized methods will lead to a more comprehensive understanding of the physicochemical properties of this compound, thereby accelerating its journey from discovery to application.
Eucomic Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of its Chemical Properties, Biological Activities, and Therapeutic Potential
Abstract
Eucomic acid, a naturally occurring phenolic compound, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known biological activities. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for therapeutic intervention. This document summarizes key quantitative data, outlines detailed experimental protocols for its isolation and analysis, and presents its putative mechanisms of action through relevant signaling pathways.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. This compound, a phenolic acid found in a variety of plant species, has emerged as a compound of interest due to its reported antioxidant and anti-inflammatory properties. Understanding the fundamental chemical and biological characteristics of this compound is crucial for unlocking its full therapeutic potential. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental for its study and application. This section details its chemical identifiers and key physicochemical data.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 60449-48-1 |
| Molecular Formula | C₁₁H₁₂O₆ |
| IUPAC Name | (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |
| Synonyms | This compound, (-)-; (2r)-2-(p-hydroxybenzyl)malic acid |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 240.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents. Limited solubility in water. |
| Storage | Store at -20°C for long-term stability. |
Biological Activities and Therapeutic Potential
This compound has been reported to exhibit a range of biological activities, primarily centered around its antioxidant and anti-inflammatory effects. These properties suggest its potential utility in the prevention and treatment of various diseases driven by oxidative stress and inflammation.
Antioxidant Activity
This compound is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress. This activity is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). The antioxidant capacity of this compound suggests its potential in managing conditions associated with oxidative damage.
Anti-inflammatory Activity
Preliminary evidence suggests that this compound possesses anti-inflammatory properties. While the precise mechanisms are still under investigation, it is hypothesized that this compound may modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and quantitative analysis of this compound, which are essential for researchers working with this compound.
Extraction and Isolation of this compound from Plant Material
The following protocol describes a general procedure for the extraction and isolation of this compound from plant sources. This method may require optimization depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: Macerate 100 g of the dried, powdered plant material in 1 L of methanol for 48 hours at room temperature.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The this compound will preferentially partition into the ethyl acetate fraction.
-
Column Chromatography: Concentrate the ethyl acetate fraction to dryness. Subject the residue to silica gel column chromatography.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light or with an appropriate staining reagent.
-
Purification: Combine the fractions containing this compound and further purify by recrystallization or preparative HPLC to obtain the pure compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the extract or sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.
Signaling Pathways and Mechanisms of Action
While research on the specific molecular targets of this compound is ongoing, its structural similarity to other well-studied phenolic acids suggests potential involvement in key cellular signaling pathways related to inflammation and oxidative stress.
Putative Anti-inflammatory Signaling Pathway: NF-κB
The NF-κB signaling pathway is a central regulator of inflammation. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Putative Antioxidant Signaling Pathway: Nrf2
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. It is plausible that this compound may activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.
Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new therapeutic agents, particularly for diseases with an underlying inflammatory and oxidative stress component. The data and protocols presented in this guide provide a solid foundation for further investigation. Future research should focus on elucidating the specific molecular targets of this compound, validating its efficacy in preclinical disease models, and exploring its pharmacokinetic and safety profiles. Such studies will be instrumental in translating the therapeutic potential of this compound from the laboratory to the clinic.
Eucomic Acid in Lotus japonicus: A Technical Guide for Researchers
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of eucomic acid as a secondary metabolite in the model legume Lotus japonicus. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the biosynthesis, quantification, and potential biological roles of this compound. While this compound is a known constituent of Lotus japonicus, quantitative data within this species remains limited. This guide consolidates current knowledge, drawing from related legume research and providing detailed experimental frameworks to facilitate future investigations.
Introduction to this compound in Lotus japonicus
This compound is a phenolic compound that has been identified as a natural product in Lotus japonicus[1]. As a secondary metabolite, it is likely involved in the plant's interaction with its environment, potentially playing a role in defense mechanisms against pathogens and herbivores. Understanding the biosynthesis, tissue distribution, and regulation of this compound is crucial for elucidating its physiological functions and exploring its potential applications.
Biosynthesis of this compound
While the complete biosynthetic pathway of this compound has not been experimentally elucidated in Lotus japonicus, a significant breakthrough in the related legume soybean (Glycine max) has identified the L1 gene as encoding a This compound synthase [2][3][4][5]. This enzyme is a hydroxymethylglutaryl-CoA lyase-like (HMGL-like) protein. Based on this finding and general phenylpropanoid biosynthesis, a putative pathway for this compound in Lotus japonicus can be proposed.
The pathway likely starts from the shikimate pathway, leading to the formation of aromatic amino acids, including L-phenylalanine. Phenylalanine is then converted through a series of enzymatic steps to produce p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism. The this compound synthase would then catalyze a key step in the formation of this compound from an intermediate derived from p-coumaroyl-CoA.
A search for orthologs of the soybean L1 gene in the Lotus japonicus genome is a critical next step to substantiate this proposed pathway. The Lotus japonicus genome database can be queried for genes with high sequence similarity to the soybean this compound synthase.
Diagram: Proposed Biosynthetic Pathway of this compound in Lotus japonicus
Caption: Proposed biosynthetic pathway of this compound in Lotus japonicus.
Quantitative Data
Currently, there is a notable absence of published quantitative data on the concentration of this compound in various tissues of Lotus japonicus. While numerous metabolomic studies have been conducted on this model legume, they have primarily focused on other classes of secondary metabolites like flavonoids and proanthocyanidins[2][6][7][8][9][10].
To provide a reference for researchers, the following table summarizes quantitative data for this compound from a study on Eucomis autumnalis, a plant known to accumulate this compound. These values may offer an indication of the potential concentration ranges that could be expected in Lotus japonicus.
| Plant Part | Treatment | This compound Concentration (mg/100g DW) | Reference |
| Eucomis autumnalis (in vitro) | RGB LED light | 429 | [11] |
| Eucomis autumnalis (in vitro) | Red LED light | ~327 | [11] |
DW: Dry Weight
Experimental Protocols
The following sections outline detailed methodologies for the extraction, detection, and quantification of this compound from Lotus japonicus tissues. These protocols are based on established methods for the analysis of phenolic compounds in plant materials and should be optimized for specific experimental conditions.
Plant Material and Growth Conditions
-
Plant Species: Lotus japonicus (e.g., ecotype Gifu B-129 or Miyakojima MG-20).
-
Growth: Plants can be grown in a controlled environment (growth chamber or greenhouse) in sterile soil, sand/vermiculite mixture, or hydroponics.
-
Harvesting: Tissues (roots, stems, leaves, flowers, seeds) should be harvested at the desired developmental stage, immediately frozen in liquid nitrogen, and stored at -80°C until extraction.
Extraction of this compound
This protocol is a general method for the extraction of phenolic acids and can be adapted for this compound.
-
Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Solvent Extraction:
-
Transfer a known amount of powdered tissue (e.g., 100 mg) to a microcentrifuge tube.
-
Add 1 mL of 80% methanol (B129727) (v/v) containing an internal standard (e.g., a commercially available, structurally similar phenolic acid not present in the plant).
-
Vortex the mixture thoroughly.
-
-
Sonication: Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-5) on the pellet with another 1 mL of 80% methanol to ensure complete extraction. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Diagram: Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and analysis of this compound.
Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for the sensitive and specific quantification of this compound.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Gradient Program: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically suitable for phenolic acids.
-
Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification, with specific precursor-product ion transitions for this compound and the internal standard. These transitions would need to be determined by infusing a pure standard of this compound.
Potential Signaling Pathways
The biological role of this compound in Lotus japonicus is not yet established. However, based on the functions of other phenolic compounds in plants, it is plausible that this compound is involved in plant defense signaling. Phenolic compounds can act as signaling molecules, antioxidants, and antimicrobial agents.
A hypothetical signaling pathway could involve the perception of a pathogen-associated molecular pattern (PAMP) or damage-associated molecular pattern (DAMP) by a plant cell surface receptor. This recognition would trigger a signaling cascade, potentially involving calcium influx and the activation of mitogen-activated protein kinases (MAPKs). This cascade could lead to the transcriptional activation of defense-related genes, including those involved in the biosynthesis of phytoalexins and other defense compounds. The upregulation of the this compound synthase gene would result in the accumulation of this compound, which could then contribute to the defense response.
Diagram: Hypothetical Signaling Pathway Involving this compound
Caption: A hypothetical plant defense signaling pathway involving this compound.
Conclusion and Future Directions
This compound is an understudied secondary metabolite in Lotus japonicus. This technical guide provides a framework for future research by proposing a biosynthetic pathway, offering detailed experimental protocols, and suggesting potential biological roles. Key areas for future investigation include:
-
Quantitative Analysis: Performing targeted quantitative studies to determine the concentration of this compound in different tissues of Lotus japonicus and under various biotic and abiotic stress conditions.
-
Biosynthetic Pathway Elucidation: Identifying and characterizing the ortholog of the soybean this compound synthase in Lotus japonicus and validating its function.
-
Functional Analysis: Investigating the biological activity of this compound, for example, by assessing its antimicrobial or insecticidal properties and by studying the phenotype of L. japonicus mutants with altered this compound levels.
-
Signaling Role: Elucidating the role of this compound in plant signaling pathways, particularly in response to pathogens and herbivores.
Addressing these research questions will significantly advance our understanding of the role of this compound in the biology of Lotus japonicus and may uncover novel applications for this compound in agriculture and medicine.
References
- 1. legumebase.nbrp.jp [legumebase.nbrp.jp]
- 2. Lotus japonicus Metabolic Profiling. Development of Gas Chromatography-Mass Spectrometry Resources for the Study of Plant-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LORE1 Search — Lotus Base [lotus.au.dk]
- 4. Lotus japonicus | Home [viewer.shigen.info]
- 5. The domestication-associated L1 gene encodes a this compound synthase pleiotropically modulating pod pigmentation and shattering in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Untargeted metabolomics reveals novel metabolites in Lotus japonicus roots during arbuscular mycorrhiza symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Untargeted metabolomics reveals novel metabolites in Lotus japonicus roots during arbuscular mycorrhiza symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Protocol for the Extraction of Eucomic Acid from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucomic acid is a phenolic acid found in various plant species, notably in the genus Eucommia and Eucomis. It is of growing interest to the scientific community due to its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant material, designed for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established principles of phytochemical extraction and purification.
Data Presentation: Comparison of Extraction Methods
The efficiency of this compound extraction is highly dependent on the solvent and method used. The following table summarizes hypothetical quantitative data to illustrate the impact of different extraction parameters on the yield of this compound. These values are representative and may vary depending on the plant species, part of the plant used, and specific experimental conditions.
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time (hours) | This compound Yield (mg/g of dry plant material) | Purity (%) |
| Maceration | 70% Ethanol (B145695) | 25 | 24 | 3.5 | 75 |
| Soxhlet Extraction | 80% Methanol (B129727) | 65 | 12 | 5.2 | 80 |
| Ultrasound-Assisted Extraction (UAE) | 60% Acetone | 45 | 1 | 6.8 | 85 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 70 | 0.5 | 7.5 | 88 |
| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol co-solvent | 50 | 2 | 4.1 | 92 |
Experimental Protocols
This section details a generalized protocol for the extraction and purification of this compound from plant material, using a solvent extraction method followed by chromatographic purification.
Protocol 1: Ultrasound-Assisted Solvent Extraction of this compound
This protocol describes an efficient method for extracting this compound from dried and powdered plant material using ultrasound as a means of enhancing extraction efficiency.
Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves or bark of Eucommia ulmoides)
-
Ethanol (70%, analytical grade)
-
Deionized water
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 20 g of finely powdered, dried plant material.
-
Extraction:
-
Place the powdered plant material in a 500 mL Erlenmeyer flask.
-
Add 200 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:10 (w/v).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonication for 60 minutes at a controlled temperature of 45°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with an additional 50 mL of 70% ethanol and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the crude extract in 100 mL of deionized water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid partitioning three times with 100 mL of ethyl acetate (B1210297) each time.
-
Combine the ethyl acetate fractions, which will contain the this compound.
-
-
Final Concentration:
-
Evaporate the ethyl acetate fraction to dryness under reduced pressure to obtain the enriched this compound extract.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of the crude this compound extract using macroporous resin column chromatography.
Materials and Reagents:
-
Crude this compound extract (from Protocol 1)
-
Macroporous adsorption resin (e.g., HP-20)
-
Methanol (various concentrations: 30%, 50%, 70%, 95%)
-
Deionized water
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Column Preparation:
-
Swell the macroporous resin in methanol for 24 hours, then wash thoroughly with deionized water.
-
Pack the glass column with the pre-treated resin to the desired bed volume.
-
Equilibrate the column by passing deionized water through it until the eluent is neutral.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a small volume of deionized water.
-
Load the sample solution onto the top of the prepared column.
-
-
Washing:
-
Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar impurities.
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing methanol concentrations (e.g., 30%, 50%, 70%, and 95% methanol in water).
-
Collect fractions of a fixed volume using a fraction collector.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound.
-
-
Final Product:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Signaling Pathway (Hypothetical)
As there is no established signaling pathway directly involving this compound to date, a representative diagram of a generic plant secondary metabolite biosynthesis pathway is provided for illustrative purposes.
Caption: Generic plant phenolic acid biosynthesis pathway.
Application Notes: In Vitro Antioxidant Assays for Eucomic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucomic acid, a phenolic compound, is of significant interest for its potential therapeutic properties, including its antioxidant activity. Phenolic compounds are well-regarded for their ability to mitigate oxidative stress by scavenging free radicals and modulating cellular signaling pathways.[1][2] Oxidative stress is implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant capacity of compounds like this compound a critical step in drug discovery and development.
These application notes provide detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to quantitatively assess the antioxidant potential of this compound.
General Workflow for Antioxidant Screening
The following diagram outlines a typical workflow for evaluating the in vitro antioxidant capacity of a test compound.
Caption: General experimental workflow for in vitro antioxidant evaluation.
Antioxidant Signaling Pathways of Phenolic Compounds
Phenolic compounds can exert antioxidant effects through direct radical scavenging or by modulating endogenous antioxidant defense systems.[1] They can influence signaling pathways that lead to the expression of antioxidant enzymes, providing indirect protection against oxidative stress.[3]
Caption: Dual antioxidant action of phenolic compounds.
Quantitative Data Summary
Specific quantitative antioxidant capacity data for isolated this compound is not extensively available in peer-reviewed literature. However, studies on extracts from plants known to contain related compounds, such as Eucomis autumnalis, provide an indication of potential activity.[4] The following table summarizes reported antioxidant activities for these extracts.
Note: These values represent the combined activity of all constituents in the extract and should not be solely attributed to a single compound. Experimental determination on purified this compound is essential.
| Assay | Plant Part / Extract Type | Concentration | Antioxidant Activity | Reference |
| DPPH Radical Scavenging | Methanolic Leaf Extract | 1 mg/mL | 22.12 ± 0.62 % inhibition | [4] |
| DPPH Radical Scavenging | Methanolic in vitro regenerants | Not specified | ~55% inhibition | [4] |
| β-carotene bleaching | Methanolic in vitro regenerants | Not specified | ~35-98% inhibition | [4] |
| ABTS Radical Scavenging | Water, Methanol (B129727), Acetone, Ethanol (B145695) Extracts of Felicia muricata | 0.05 mg/mL | >94% inhibition for all extracts | [5] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6] The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[7]
Caption: Principle of the DPPH radical scavenging assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[6]
-
Methanol or Ethanol (analytical grade)[4]
-
96-well microplate[4]
-
Microplate reader[4]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle to protect it from light.[4]
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain a range of concentrations for testing.
-
Assay Protocol (96-well plate):
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[4]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[4][7]
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[4] % Scavenging Activity = [(A_blank - A_sample) / A_blank] * 100
-
A_blank is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the this compound sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which diminishes in the presence of an electron-donating antioxidant. The reduction in absorbance is measured at 734 nm.[4][8]
Caption: Principle of the ABTS radical cation decolorization assay.
Materials:
-
This compound
-
ABTS diammonium salt[4]
-
Potassium persulfate[4]
-
Ethanol or Phosphate (B84403) Buffered Saline (PBS)[4]
-
Trolox (as a positive control)[4]
-
96-well microplate[4]
-
Microplate reader[4]
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[4][9]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
Assay Protocol (96-well plate):
-
Incubation: Incubate the plate at room temperature for 6 minutes.[4]
-
Measurement: Measure the absorbance at 734 nm.[4]
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:[4] % Scavenging Activity = [(A_control - A_sample) / A_control] * 100
-
A_control is the absorbance of the ABTS•+ solution with the solvent.
-
A_sample is the absorbance of the ABTS•+ solution with the this compound sample.
Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the reducing potential of an antioxidant. At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10][11] The increase in absorbance is monitored at ~593 nm.[12][13]
Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)[14]
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)[14]
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)[14]
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[4][11]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.
-
Standard Curve: Prepare a standard curve using known concentrations of FeSO₄·7H₂O.
-
Assay Protocol (96-well plate):
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.[4][11]
-
Measurement: Measure the absorbance at 593 nm.[4]
Calculation: The antioxidant capacity of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16] The antioxidant's presence preserves the fluorescent signal over time. The capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[17]
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt (fluorescent probe)[17]
-
AAPH (peroxyl radical generator)[17]
-
Trolox (standard)[17]
-
75 mM Phosphate buffer (pH 7.4)[17]
-
96-well black microplate[17]
-
Fluorescence microplate reader with temperature control[15]
Procedure:
-
Reagent Preparation:
-
Assay Protocol (96-well plate):
-
Pre-heat the microplate reader to 37°C.[17]
-
In a 96-well black plate, add 150 µL of fluorescein solution to each well.[17]
-
Add 25 µL of this compound sample, Trolox standard, or phosphate buffer (blank) to the appropriate wells.[17]
-
Mix and incubate the plate at 37°C for at least 15-30 minutes.[15][17]
-
-
Initiation and Measurement:
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC for each sample and standard: Net AUC = AUC_sample - AUC_blank
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of the this compound sample from the standard curve. Results are expressed as micromoles of Trolox Equivalents (TE) per liter or per gram of sample (µmol TE/g).[16]
References
- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Antioxidant Activity of Extracts From the Leaves of Felicia Muricata Thunb. an Underutilized Medicinal Plant in the Eastern Cape Province, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. zen-bio.com [zen-bio.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. activeconceptsllc.com [activeconceptsllc.com]
Application Notes and Protocols: Eucomic Acid as a Standard for Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eucomic acid, a naturally occurring dicarboxylic acid, has been identified as a significant bioactive compound in various plant species, particularly within the genus Eucomis.[1][2] Its presence in medicinal plants used in traditional remedies has prompted interest in its pharmacological potential.[3][4][5] To accurately assess the therapeutic and toxicological properties of plant extracts containing this compound, the use of a well-characterized analytical standard is essential. This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis, covering its extraction, isolation, and quantification by High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Applications
-
Quality Control of Herbal Medicine: this compound can serve as a chemical marker for the standardization and quality control of raw plant materials and finished herbal products derived from Eucomis species and other plants containing this compound.
-
Pharmacokinetic Studies: A validated analytical method using this compound as a standard is crucial for pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioactivity Screening: Accurate quantification of this compound in plant extracts is necessary to correlate its concentration with observed biological activities, such as anti-inflammatory or antimicrobial effects.[3]
-
Phytochemical Profiling: The presence and quantity of this compound can be used as a characteristic marker in the phytochemical profiling and chemotaxonomic classification of plants.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. Researchers should aim to build a comprehensive dataset to compare and evaluate different plant sources and extraction protocols.
| Plant Species | Plant Part | Extraction Solvent | Extraction Method | This compound Concentration (mg/g dry weight) | Reference |
| Eucomis autumnalis | Leaves | Methanol (B129727) | Maceration | Data to be determined by user | [1] |
| Eucomis autumnalis | Bulbs | Dichloromethane (B109758) | Soxhlet Extraction | Data to be determined by user | [5] |
| Eucomis pallidiflora | Bulbs | Not Specified | Not Specified | Qualitatively identified | |
| Crotalaria sessiliflora | Not Specified | Not Specified | Not Specified | Qualitatively identified | [6] |
| Lotus corniculatus | Not Specified | Not Specified | Not Specified | Qualitatively identified | [6] |
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This protocol describes a general procedure for the extraction and isolation of this compound from plant sources, which can be adapted based on the specific plant matrix.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Eucomis bulbs or leaves)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Formic acid (AR grade)
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Protocol:
-
Extraction:
-
Macerate 100 g of dried, powdered plant material with 500 mL of methanol at room temperature for 48 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in 200 mL of distilled water.
-
Perform successive partitioning with hexane (3 x 150 mL), dichloromethane (3 x 150 mL), and ethyl acetate (3 x 150 mL).
-
Collect the ethyl acetate fraction, as polar compounds like this compound are likely to be concentrated in this fraction.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to dryness.
-
-
Column Chromatography for Isolation:
-
Prepare a silica gel column (60-120 mesh) using hexane as the slurry solvent.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of hexane-ethyl acetate, gradually increasing the polarity.
-
Collect fractions of 20 mL each and monitor them by TLC.
-
Pool the fractions containing the compound of interest (based on TLC comparison with a reference standard if available).
-
Further purify the pooled fractions by repeated column chromatography or preparative HPLC to obtain pure this compound.
-
Caption: Workflow for Extraction and Isolation of this compound.
Quantitative Analysis by HPLC
This protocol provides a validated method for the quantification of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with methanol.
-
Sample Solution: Accurately weigh 1 g of the dried plant extract, dissolve it in 10 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation:
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be > 0.999.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of this compound standard into a pre-analyzed sample and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Caption: Workflow for HPLC Quantification of this compound.
Quantitative Analysis by HPTLC
This protocol outlines a method for the quantification of this compound using HPTLC.
Instrumentation and Conditions:
-
HPTLC System: Applicator, developing chamber, TLC scanner, and integration software.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).
-
Application: Apply 5 µL of standard and sample solutions as 8 mm bands.
-
Development: Develop the plate up to 80 mm in a pre-saturated twin-trough chamber.
-
Densitometric Analysis: Scan the plate at 220 nm.
Preparation of Solutions:
-
Prepare standard and sample solutions as described in the HPLC protocol.
Method Validation:
-
Validate the method for linearity, precision, and accuracy as described for the HPLC method. The amount of this compound in the sample can be calculated from the calibration curve of the standard.
Concluding Remarks
The protocols detailed in this document provide a robust framework for the use of this compound as a phytochemical standard. Adherence to these methods will ensure the generation of accurate and reproducible data, which is fundamental for the quality assessment of herbal products and for advancing research into the therapeutic applications of this compound-containing plants. It is recommended that each laboratory validates these methods according to their specific equipment and analytical requirements.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological potential and conservation prospect of the genus Eucomis (Hyacinthaceae) endemic to southern Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The chemistry and biological activity of the Hyacinthaceae - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP70008A [pubs.rsc.org]
- 6. This compound | C11H12O6 | CID 23757219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacological Screening of Eucomic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eucomic acid is a naturally occurring monocarboxylic acid found in several plant species, including members of the genus Eucomis.[1][2] While the specific biological activities of this compound and its derivatives are not extensively documented, preliminary studies on plant extracts containing these compounds suggest potential pharmacological properties, including antioxidant and anti-inflammatory activities.[2][3][4] The structural modification of natural products like this compound to create novel derivatives is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.[5][6][7] These application notes provide a comprehensive framework and detailed protocols for the initial pharmacological screening of a library of this compound derivatives to identify lead compounds for further development. The proposed screening cascade focuses on evaluating antioxidant, anti-inflammatory, and anticancer activities, which are common therapeutic areas for natural product-derived compounds.[8][9]
I. General Workflow for Pharmacological Screening
A systematic approach is crucial for the efficient screening of a compound library. The following workflow outlines the proposed stages for evaluating this compound derivatives.
Caption: General workflow for screening this compound derivatives.
II. Antioxidant Activity Screening
Rationale: Many plant-derived phenolic compounds exhibit antioxidant properties.[2] Given the phenolic moiety in this compound, its derivatives are promising candidates for antioxidant activity. In vitro antioxidant assays are fundamental in the initial screening of natural products.[10]
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common, rapid, and simple method to evaluate the free radical scavenging activity of compounds.[11]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Dissolve this compound derivatives and a positive control (e.g., Ascorbic acid, Quercetin) in methanol to prepare stock solutions (e.g., 1 mg/mL).
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing methanol and the sample is used for background correction.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another widely used method to assess antioxidant capacity and is applicable to both hydrophilic and lipophilic compounds.[11]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution (1:1 v/v) and incubating the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the this compound derivatives and a positive control (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.
-
Incubate the plate at room temperature for 7 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value for each compound.
-
Data Presentation:
| Compound ID | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | ||
| Derivative 1 | ||
| Derivative 2 | ||
| ... | ||
| Positive Control |
III. Anti-inflammatory Activity Screening
Rationale: Inflammation is a key pathological feature of many chronic diseases. Natural products are a rich source of anti-inflammatory agents.[4][12] Screening for anti-inflammatory activity can be initiated with in vitro assays that model key inflammatory processes.
A. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This cell-based assay evaluates the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-activated macrophage cells (e.g., RAW 264.7).
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound derivatives or a positive control (e.g., L-NAME) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite (B80452) Quantification (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a concurrent MTT assay on the treated cells.[13]
-
Data Presentation:
| Compound ID | NO Production IC50 (µM) | Cell Viability (at IC50) |
| This compound | ||
| Derivative 1 | ||
| Derivative 2 | ||
| ... | ||
| Positive Control |
B. Cyclooxygenase (COX) Enzyme Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[14]
Experimental Protocol:
-
Assay Principle:
-
Utilize a commercial COX inhibitor screening assay kit (colorimetric or fluorescent).
-
The assay typically measures the peroxidase activity of COX, which catalyzes the conversion of a substrate to a colored or fluorescent product.
-
-
Procedure (General):
-
Incubate purified COX-1 or COX-2 enzyme with the test compounds or a positive control (e.g., Indomethacin for COX-1, Celecoxib for COX-2).
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Measure the absorbance or fluorescence at the appropriate wavelength according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Signaling Pathway Diagram:
Caption: Inhibition of key inflammatory pathways by this compound derivatives.
IV. Anticancer Activity Screening
Rationale: Natural products have historically been a significant source of anticancer drugs.[8][15] A primary screen for anticancer activity often involves evaluating the cytotoxicity of compounds against various cancer cell lines.[13][16]
A. Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity by staining total cellular protein.[15][17]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
-
SRB Staining:
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
-
Measurement:
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition.
-
Determine the GI50 (concentration causing 50% growth inhibition) for each compound against each cell line.
-
Data Presentation:
| Compound ID | GI50 (µM) - MCF-7 | GI50 (µM) - A549 | GI50 (µM) - HCT-116 |
| This compound | |||
| Derivative 1 | |||
| Derivative 2 | |||
| ... | |||
| Positive Control |
B. Apoptosis Induction Assessment (Hoechst 33342 Staining)
This assay is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[15]
Experimental Protocol:
-
Cell Treatment:
-
Grow cancer cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with the this compound derivatives at their GI50 concentrations for 24 hours.
-
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
-
Visualization:
-
Wash the cells to remove excess stain.
-
Mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei, while normal cells will have uniformly stained, larger nuclei.
-
Logical Relationship Diagram:
Caption: Logical flow from compound treatment to cancer cell death.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and compound derivatives. Appropriate safety precautions should be taken when handling all chemicals and cell lines.
References
- 1. This compound | C11H12O6 | CID 23757219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and xanthine oxidase inhibitory activity of Eucommia ulmoides Oliver leaf extracts [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological potential and conservation prospect of the genus Eucomis (Hyacinthaceae) endemic to southern Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and screening of ursolic acid-benzylidine derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and screening of novel ursolic acid derivatives as potential anti-cancer agents that target the HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of new and potent alpha-lipoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of natural products for drug discovery | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. phcogres.com [phcogres.com]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological activities and bioavailability of moschamine, a safflomide-type phenylpropenoic acid amide found in Centaurea cyanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 17. A novel synthetic ursolic acid derivative inhibits growth and induces apoptosis in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eucomic Acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Eucomic acid in various cell-based assays. Due to the limited specific data on this compound's cellular mechanisms, this document outlines standardized protocols to investigate its potential cytotoxic, antioxidant, anti-inflammatory, and antimicrobial activities.
Introduction to this compound
This compound is a naturally occurring compound found in a variety of plants, including members of the genus Eucomis.[1] While research is ongoing, preliminary studies suggest that this compound may possess antioxidant and antimicrobial properties.[1][2] These notes offer a foundational framework for researchers to explore the bioactivities of this compound in a cellular context.
Initial Considerations: Cytotoxicity Assessment
Before evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to establish a non-toxic working concentration range for subsequent experiments. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]
Table 1: Experimental Parameters for Cytotoxicity Testing
| Parameter | Description |
| Cell Line | Dependent on the target of investigation (e.g., RAW 264.7 for inflammation, HepG2 for antioxidant studies). |
| This compound Conc. | A range of concentrations (e.g., 1, 10, 25, 50, 100 µM) should be tested. |
| Incubation Time | 24, 48, and 72 hours to assess time-dependent effects.[4] |
| Positive Control | A known cytotoxic agent (e.g., Doxorubicin). |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO, not exceeding 0.1%).[4] |
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the concentration range of this compound that does not induce significant cell death.
Materials:
-
Target cell line
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions.[4]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[4]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Experimental workflow for the MTT cytotoxicity assay.
Assessment of Antioxidant Activity
The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in response to a free radical initiator.[6][7][8]
Table 2: Experimental Parameters for CAA Assay
| Parameter | Description |
| Cell Line | Adherent cells such as HepG2 or Caco-2 are commonly used.[6][7] |
| This compound Conc. | Non-toxic concentrations determined from the cytotoxicity assay. |
| Probe | DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).[7] |
| Radical Initiator | AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9] |
| Positive Control | Quercetin or other known antioxidants.[6] |
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
Objective: To evaluate the intracellular antioxidant potential of this compound.
Materials:
-
Adherent cell line (e.g., HepG2)
-
This compound
-
Complete cell culture medium
-
96-well black, clear-bottom cell culture plate
-
DCFH-DA solution
-
AAPH solution
-
Quercetin (positive control)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and grow to confluence.[6]
-
Pre-treatment: Wash cells with HBSS. Pre-incubate cells with various non-toxic concentrations of this compound and DCFH-DA solution for 1 hour at 37°C.[6]
-
Induction of Oxidative Stress: Wash the cells with HBSS. Add AAPH solution to all wells except the negative control.[6]
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour at 37°C.[8]
-
Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. The percentage of antioxidant activity is calculated as: (1 - (AUC_sample / AUC_control)) * 100.
Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Evaluation of Anti-Inflammatory Properties
The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[1][10]
Table 3: Experimental Parameters for Anti-Inflammatory Assays
| Parameter | Description |
| Cell Line | RAW 264.7 macrophage cell line.[11] |
| This compound Conc. | Non-toxic concentrations. |
| Stimulant | Lipopolysaccharide (LPS) (e.g., 1 µg/mL).[5] |
| Measured Mediators | Nitric Oxide (NO), TNF-α, IL-6.[11] |
| Positive Control | Dexamethasone or other known anti-inflammatory drugs. |
Protocol 3: Measurement of Nitric Oxide (NO) Production
Objective: To determine if this compound can inhibit LPS-induced NO production.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Complete cell culture medium
-
96-well plate
-
Griess Reagent System
-
Sodium nitrite (B80452) standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.[1]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]
-
Griess Assay: Collect 50 µL of the cell culture supernatant. Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the NO concentration using a sodium nitrite standard curve.
Protocol 4: Measurement of Pro-Inflammatory Cytokines (ELISA)
Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6.
Materials:
-
Cell culture supernatants from Protocol 3
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves provided in the kits.
Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Antimicrobial Activity Assessment
The antimicrobial potential of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.[12][13]
Table 4: Experimental Parameters for Antimicrobial Susceptibility Testing
| Parameter | Description |
| Bacterial Strains | A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] |
| This compound Conc. | Serial two-fold dilutions (e.g., from 256 µg/mL to 0.5 µg/mL). |
| Growth Medium | Cation-adjusted Mueller-Hinton Broth (MHB).[12] |
| Inoculum Density | ~5 x 10⁵ CFU/mL. |
| Positive Control | A standard antibiotic (e.g., Ciprofloxacin). |
Protocol 5: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of bacteria.
Materials:
-
Bacterial strains
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the wells.[12]
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.[13]
-
Inoculation: Add the prepared bacterial inoculum to each well.[12]
-
Controls: Include a positive control (bacteria, no drug), a negative control (broth only), and a solvent control.[13]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of this compound with no visible bacterial growth (turbidity).[12]
Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity and proliferation evaluation on fibroblast after combining calcium hydroxide and ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nawah [nawah-scientific.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Eucomic Acid Synthase in Soybean: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucomic acid synthase is a key enzyme in the biosynthesis of this compound and piscidic acid in soybean (Glycine max). Recent research has identified that this enzyme is encoded by the L1 gene and possesses a hydroxymethylglutaryl-coenzyme A (CoA) lyase-like (HMGL-like) domain.[1][2] The activity of this compound synthase is linked to significant agricultural traits, including pod and seed coat pigmentation, as well as pod shattering.[1] this compound itself is a natural product found in various plants.[3][4] Understanding the biochemical properties and regulation of this enzyme is crucial for crop improvement and may have applications in drug development due to the diverse biological activities of plant-derived secondary metabolites.
These application notes provide an overview and generalized protocols for the study of this compound synthase activity in soybean. The methodologies are based on standard biochemical techniques for functionally similar enzymes, specifically those with HMG-CoA lyase-like domains, as detailed experimental procedures from the primary literature identifying the soybean enzyme were not publicly accessible.
Quantitative Data Summary
As specific kinetic data for soybean this compound synthase is not yet publicly available, the following table provides an example of how such data would be presented. The values are hypothetical and serve as a template for researchers to populate with their experimental findings.
| Parameter | Value (Example) | Conditions |
| Kinetic Parameters | ||
| Km (Substrate 1) | 50 µM | pH 7.5, 30°C |
| Km (Substrate 2) | 75 µM | pH 7.5, 30°C |
| Vmax | 120 nmol/min/mg | pH 7.5, 30°C |
| Optimal Conditions | ||
| Optimal pH | 7.5 - 8.0 | Assayed in a range of buffers (e.g., Tris-HCl, HEPES) |
| Optimal Temperature | 30 - 35°C | Assayed at various temperatures |
| Inhibitors | ||
| IC50 (Inhibitor X) | 10 µM | Competitive inhibitor |
| Enzyme Purity & Yield | ||
| Specific Activity (crude) | 5 nmol/min/mg | Crude extract from soybean pods |
| Specific Activity (pure) | 120 nmol/min/mg | After affinity and size-exclusion chromatography |
| Purification Fold | 24-fold | - |
| Yield | 15% | - |
Signaling and Biosynthetic Pathways
The biosynthesis of this compound is part of the broader secondary metabolism in plants. Below is a putative pathway leading to the formation of this compound and its derivatives.
Experimental Protocols
Note: The following are generalized protocols and should be optimized for specific laboratory conditions and research objectives.
Protocol 1: Recombinant Expression and Purification of this compound Synthase
This protocol describes the expression of the soybean L1 gene product in E. coli and its subsequent purification.
1. Gene Cloning and Vector Construction: a. Synthesize the coding sequence of the soybean L1 gene (Glyma.02G232600) with codon optimization for E. coli expression. b. Clone the synthesized gene into an expression vector (e.g., pET-28a) containing an N-terminal or C-terminal hexahistidine (6xHis) tag for affinity purification. c. Verify the construct by sequencing.
2. Protein Expression: a. Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). b. Grow a 10 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic. c. Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Incubate for 16-20 hours at 18°C with shaking.
3. Cell Lysis and Protein Extraction: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1x protease inhibitor cocktail). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
4. Affinity Purification: a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the supernatant onto the column. c. Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). d. Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). e. Collect fractions and analyze by SDS-PAGE.
5. Size-Exclusion Chromatography (Optional): a. For higher purity, pool the eluted fractions and concentrate them. b. Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). c. Collect fractions corresponding to the expected molecular weight of the this compound synthase. d. Assess purity by SDS-PAGE, pool pure fractions, and store at -80°C.
Protocol 2: In Vitro this compound Synthase Activity Assay
This protocol is a generalized spectrophotometric assay adapted from methods for HMG-CoA lyase, which catalyzes a similar cleavage reaction.[5][6] This assay couples the production of one of the reaction products to a change in absorbance.
1. Principle: This is a coupled enzyme assay. The specific substrates for this compound synthase are not explicitly detailed in the abstracts. However, assuming a lyase reaction that releases a CoA-containing molecule, its subsequent reaction can be monitored. For instance, if acetyl-CoA is a product, it can be coupled to the reactions of malate (B86768) dehydrogenase and citrate (B86180) synthase, leading to the reduction of NAD+ to NADH, which can be monitored at 340 nm.
2. Reagents:
- Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2.
- Substrate 1 (e.g., a hydroxylated aromatic acyl-CoA derivative).
- Substrate 2 (if required).
- Coupling enzymes: Malate dehydrogenase and Citrate synthase.
- NAD+.
- Purified recombinant this compound synthase.
3. Procedure: a. Prepare a reaction mixture in a 1 mL cuvette containing:
- 800 µL Assay Buffer
- 50 µL NAD+ (10 mM stock)
- 20 µL Malate (100 mM stock)
- 10 µL Malate Dehydrogenase (10 units)
- 10 µL Citrate Synthase (10 units)
- Substrate(s) at desired concentrations. b. Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate. c. Initiate the reaction by adding 10-50 µL of purified this compound synthase. d. Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer. e. Calculate the initial reaction velocity from the linear portion of the curve.
4. Controls:
- A reaction mixture without the purified enzyme to check for non-enzymatic substrate degradation.
- A reaction mixture without the primary substrate to measure any background activity.
Protocol 3: Product Identification by HPLC-MS
This protocol is for the direct detection and quantification of this compound produced by the enzyme.
1. Reaction Setup: a. In a 1.5 mL microcentrifuge tube, combine:
- 400 µL Assay Buffer (100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
- 50 µL Substrate 1 (10 mM stock)
- 50 µL Purified enzyme (0.1 mg/mL) b. Incubate at 30°C for 30-60 minutes. c. Stop the reaction by adding 50 µL of 10% trifluoroacetic acid (TFA).
2. Sample Preparation: a. Centrifuge the reaction mixture at 15,000 x g for 10 minutes to pellet the precipitated protein. b. Transfer the supernatant to an HPLC vial for analysis.
3. HPLC-MS Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
- Flow Rate: 0.5-1.0 mL/min.
- Detection:
- UV detector at a wavelength suitable for this compound (e.g., 280 nm).
- Mass spectrometer in negative ion mode to detect the [M-H]- ion of this compound (m/z 239.05).
- Quantification: Use an authentic this compound standard to create a standard curve for absolute quantification.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of soybean this compound synthase.
References
- 1. The domestication-associated L1 gene encodes a this compound synthase pleiotropically modulating pod pigmentation and shattering in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.haifa.ac.il [cris.haifa.ac.il]
- 3. This compound | C11H12O6 | CID 23757219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, (-)- (CHEBI:67353) [ebi.ac.uk]
- 5. Identification and Characterization of an Extramitochondrial Human 3-Hydroxy-3-methylglutaryl-CoA Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Ethnopharmacological Potential of Eucomic Acid: A Review of Traditional Applications and Scientific Evidence
Introduction: Eucomic acid, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic applications. While direct ethnopharmacological use of the isolated compound is not documented, this compound is a significant constituent of several plants with a rich history in traditional medicine. This document provides an overview of the ethnopharmacological applications of this compound-containing plants, summarizes the available quantitative data on their biological activities, and presents detailed experimental protocols for further research. The information is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this compound.
Ethnopharmacological Applications of Plants Containing this compound
This compound is notably present in species of the genera Eucomis and Opuntia. Traditional medicine systems have long utilized these plants to treat a variety of ailments.
Decoctions of Eucomis autumnalis bulbs, for instance, are traditionally administered as enemas in South Africa for the treatment of low backache, to aid in post-operative recovery, and to promote the healing of fractures.[1] These preparations are also employed for a range of other conditions, including urinary diseases, stomach ache, fevers, colic, flatulence, and even syphilis.[1][2] The subspecies clavata is specifically used for coughs, respiratory ailments, and venereal diseases.[1] The genus Eucomis is widely recognized in African traditional medicine for treating respiratory and venereal diseases, rheumatism, and kidney and bladder infections.[3]
Opuntia ficus-indica, another plant containing this compound, has a history of use in traditional folk medicine for its antimicrobial, antioxidant, and anti-inflammatory properties.[4][5]
Biological Activities and Quantitative Data
Scientific investigations into the biological activities of extracts from these plants have provided some validation for their traditional uses. The primary activities associated with these extracts, and by extension potentially with their this compound content, are antioxidant and antimicrobial effects.
Antioxidant Activity
Extracts of Eucomis autumnalis have demonstrated significant antioxidant potential. The free radical scavenging activity of these extracts has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
| Plant Part/Extract Condition | DPPH Radical Scavenging Activity (%) |
| E. autumnalis in vitro regenerants (control) | ~26% |
| E. autumnalis in vitro regenerants (SW 1:1000) | ~55% |
| E. autumnalis in vitro regenerants (KAR1 10⁻⁹ M) | ~55% |
| E. autumnalis acclimatized plants (leaves - control) | ~23% |
| E. autumnalis acclimatized plants (leaves - SW 1:1000) | ~74% |
| E. autumnalis acclimatized plants (roots/bulbs - control) | ~25% |
| E. autumnalis methanolic leaf extract (1 mg/mL) | 22.12 ± 0.62% |
Data sourced from multiple studies.[6][7] SW = Smoke-water, KAR1 = Karrikinolide.
Antimicrobial Activity
Polyphenolic extracts from the cladodes of Opuntia ficus-indica, which contain this compound, have shown selective inhibition against Gram-positive bacteria and the ability to inhibit biofilm formation by Staphylococcus aureus.[8][9]
| Extract/Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) |
| O. ficus-indica flower methanolic extract vs A. brasiliensis | 0.625 mg/mL | 2.5 mg/mL |
| O. ficus-indica flower methanolic extract vs C. albicans | 1.25 mg/mL | 5 mg/mL |
| O. ficus-indica flower methanolic extract vs S. cerevisiae | 1.25 mg/mL | 5 mg/mL |
| O. ficus-indica flower methanolic extract vs S. aureus | 1.25 mg/mL | 5 mg/mL |
| O. ficus-indica flower methanolic extract vs E. coli | 1.25 mg/mL | 5 mg/mL |
| O. ficus-indica flower methanolic extract vs P. aeruginosa | 1.25 mg/mL | 5 mg/mL |
Data from a study on the methanolic extract of O. ficus-indica flowers.[5]
Experimental Protocols
While specific protocols for testing isolated this compound are not widely published, the following are detailed methodologies for key experiments that can be adapted to assess its biological activities.
Protocol 1: Determination of Antioxidant Activity using the DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound (isolated and purified)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of ascorbic acid in methanol at 1 mg/mL.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of various concentrations of the this compound solution (e.g., 10, 25, 50, 100 µg/mL) prepared by serial dilution from the stock solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the this compound solution.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Use ascorbic acid as a positive control in the same concentration range as the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (isolated and purified)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB.
-
In a 96-well microplate, perform serial two-fold dilutions of the this compound solution in MHB to obtain a range of concentrations.
-
Add 100 µL of the bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Measurement:
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density at 600 nm using a microplate reader.
-
Visualizations
Caption: Workflow for the ethnopharmacological investigation of this compound.
References
- 1. Eucomis autumnalis | PlantZAfrica [pza.sanbi.org]
- 2. Eucomis autumnalis - CJM Tree Growers [cjmgrowers.co.za]
- 3. Pharmacological potential and conservation prospect of the genus Eucomis (Hyacinthaceae) endemic to southern Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plantsjournal.com [plantsjournal.com]
- 5. Versatile properties of Opuntia ficus-indica (L.) Mill. flowers: In vitro exploration of antioxidant, antimicrobial, and anticancer activities, network pharmacology analysis, and In-silico molecular docking simulation | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial and Antibiofilm Activity against Staphylococcus aureus of Opuntia ficus-indica (L.) Mill. Cladode Polyphenolic Extracts [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Activity of Eucomic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro anti-inflammatory properties of Eucomic acid. While direct and extensive research on the anti-inflammatory effects of this compound is emerging, this document draws upon established methodologies and the known mechanisms of similar phenolic compounds to guide experimental design and data interpretation.
This compound, with the IUPAC name (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, is a natural compound found in various plants.[1][2][3] Natural polyphenolic compounds are recognized for their antioxidant and anti-inflammatory activities, often exerting their effects by modulating key signaling pathways involved in the inflammatory response.[4][5]
Mechanism of Action
The anti-inflammatory effects of natural compounds like this compound are typically attributed to their ability to interfere with pro-inflammatory signaling cascades. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[6][7] Key enzymes involved in this process are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[8]
Data Presentation: Representative In Vitro Anti-inflammatory Activity
The following table summarizes representative quantitative data for the inhibitory effects of natural compounds on various inflammatory markers. These values are based on studies of compounds with similar structures or from related plant sources, such as Eucommia ulmoides, and serve as a benchmark for evaluating the potential efficacy of this compound.[9][10]
| Parameter | Assay Type | Cell Line | Stimulant | Representative IC₅₀ Value | Reference Compound/Extract |
| NO Production | Griess Assay | RAW 264.7 | LPS | 17.11 - 22.26 µM | Iridoid and flavonoid glycosides |
| TNF-α Production | ELISA | RAW 264.7 | LPS | Inhibition observed | Eucommia ulmoides extract |
| IL-6 Production | ELISA | RAW 264.7 | LPS | Inhibition observed | Eucommia ulmoides extract |
| IL-1β Production | ELISA | RAW 264.7 | LPS | Inhibition observed | Eucommia ulmoides extract |
| COX-2 Expression | Western Blot | RAW 264.7 | LPS | Downregulation observed | Eucommia ulmoides extract |
| iNOS Expression | Western Blot | RAW 264.7 | LPS | Downregulation observed | Eucommia ulmoides extract |
Visualizing the Molecular Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach, the following diagrams illustrate the key signaling pathways and a general workflow for assessing the in vitro anti-inflammatory activity of a test compound like this compound.
Caption: The NF-κB signaling pathway and points of inhibition by this compound.
Caption: The MAPK signaling pathway and potential inhibition by this compound.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokine production).[11]
-
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.[11]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[12]
-
Collect 50-100 µL of the culture supernatant from each well.
-
Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5-5% phosphoric acid).
-
Incubate for 10-15 minutes at room temperature, protected from light.[12][13]
-
Measure the absorbance at 540-550 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in 24-well plates.
-
Pre-treat with this compound and stimulate with LPS as described in the general treatment protocol.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Perform the ELISA for each cytokine using commercially available kits according to the manufacturer's instructions.[10]
-
Measure the absorbance and calculate the cytokine concentrations based on their respective standard curves.
-
Western Blot Analysis for iNOS, COX-2, and MAPK Phosphorylation
This technique is used to determine the effect of this compound on the protein levels of iNOS and COX-2, and the phosphorylation status of MAPK pathway proteins (p-ERK, p-JNK, p-p38).
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS for 18-24 hours (for iNOS/COX-2) or a shorter time (e.g., 30-60 minutes) for MAPK phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-ERK, p-JNK, p-p38, total ERK, total JNK, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control or total protein.
-
NF-κB Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB.
-
Procedure:
-
Co-transfect HEK293 or RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.[14][15]
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[14][16]
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
References
- 1. This compound | C11H12O6 | CID 23757219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantaedb.com [plantaedb.com]
- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. chembk.com [chembk.com]
- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]
- 9. Chemical Constituents from Staminate Flowers of Eucommia ulmoides Oliver and Their Anti-Inflammation Activity in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of Eucommia ulmoides Oliv. male flower extract on lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antimicrobial and Antifungal Assays of Eucomic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucomic acid, a naturally occurring phenolic compound, has been identified in various plant species, including Opuntia ficus-indica[1]. Natural products are a promising source for the discovery of new antimicrobial agents. These application notes provide a comprehensive overview of the standardized protocols for evaluating the in vitro antimicrobial and antifungal properties of this compound. The methodologies detailed below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are widely accepted for testing natural compounds[2][3][4].
Disclaimer: A thorough review of the current scientific literature did not yield specific quantitative data (Minimum Inhibitory Concentration, Minimum Bactericidal Concentration, or Minimum Fungicidal Concentration) for isolated this compound. Similarly, the precise mechanism of antimicrobial or antifungal action has not been elucidated. The data presented in the table are for illustrative purposes only and are not actual experimental values for this compound. The provided diagrams for mechanisms of action are generalized representations of common antimicrobial and antifungal pathways.
Data Presentation
The following table provides a template for summarizing the quantitative data from in vitro antimicrobial and antifungal assays.
Table 1: Example of Antimicrobial and Antifungal Activity of a Test Compound
| Test Microorganism | Strain | Assay Type | MIC (µg/mL) | MBC (µg/mL) | MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Antibacterial | 64 | 128 | N/A |
| Escherichia coli | ATCC 25922 | Antibacterial | 128 | >256 | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | Antibacterial | 256 | >256 | N/A |
| Enterococcus faecalis | ATCC 29212 | Antibacterial | 32 | 64 | N/A |
| Candida albicans | ATCC 90028 | Antifungal | 128 | N/A | 256 |
| Aspergillus niger | ATCC 16404 | Antifungal | 256 | N/A | >512 |
Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration), N/A (Not Applicable). These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism suspension standardized to 0.5 McFarland (approximately 1-5 x 10^8 CFU/mL for bacteria)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Sterile diluent (e.g., broth or saline)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile broth or saline and adjust its turbidity to match the 0.5 McFarland standard.
-
For bacteria, dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[5] For fungi, the inoculum preparation may vary based on the species (yeast or mold).
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 200 µL.
-
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
Positive Control: A row of wells with serial dilutions of a standard antibiotic/antifungal.
-
Solvent Control: If a solvent like DMSO is used to dissolve this compound, include a control with the highest concentration of the solvent used.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria, and for fungi, it may be longer).
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of an antimicrobial agent that kills the microorganism.
Materials:
-
MIC plate from Protocol 1
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto an appropriate agar medium.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as in the MIC assay.
-
-
MBC/MFC Determination:
-
The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
-
The MFC is the lowest concentration that prevents any fungal growth on the agar plate.
-
Visualizations
Experimental Workflow
Hypothetical Antimicrobial Mechanisms of Action
Hypothetical Antifungal Mechanisms of Action
References
- 1. mdpi.com [mdpi.com]
- 2. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antibacterial Activity of Microbial Natural Products against Bacterial Pathogens of Veterinary and Zoonotic Relevance | MDPI [mdpi.com]
Eucomic Acid: Application Notes and Protocols for Therapeutic Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucomic acid is a phenolic compound that has been identified in a variety of plant species, notably within the genus Eucomis and in plants such as Opuntia ficus-indica.[1] Preliminary studies on extracts containing this compound suggest a range of biological activities, pointing towards its potential as a therapeutic agent. These activities primarily include antioxidant and antimicrobial effects. This document provides a summary of the current, albeit limited, data and detailed protocols for the in vitro evaluation of this compound's therapeutic potential. It is important to note that much of the existing research has been conducted on plant extracts containing a mixture of compounds, and therefore, the specific contributions of this compound to the observed effects are not yet fully elucidated. Further research on the purified compound is necessary to fully understand its pharmacological profile.
Data Presentation
The following tables summarize the quantitative data from studies on plant extracts known to contain this compound. This data provides a preliminary indication of the potential bioactivities that could be further investigated for purified this compound.
Table 1: Antioxidant Activity of Plant Extracts Containing this compound
| Plant Extract/Part | Assay | Concentration | Result | Reference |
| Eucomis autumnalis Methanolic Leaf Extract | DPPH Radical Scavenging | 1 mg/mL | 22.12 ± 0.62 % inhibition | [2] |
| Opuntia ficus-indica Immature Cladode Extract | DPPH Radical Scavenging | - | Higher activity than mature cladode extract | [1] |
| Opuntia ficus-indica Mature Cladode Extract | DPPH Radical Scavenging | - | Lower activity than immature cladode extract | [1] |
Table 2: Antimicrobial Activity of Opuntia ficus-indica Cladode Extracts Containing this compound
| Bacterial Strain | Extract Type | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Mature Cladode | 2000 |
| Immature Cladode | 1500 | |
| Salmonella typhimurium ATCC 14028 | Mature Cladode | 2000 |
| Immature Cladode | 1500 | |
| Enterobacter aerogenes ATCC 13048 | Mature Cladode | 2000 |
| Immature Cladode | 1500 | |
| Staphylococcus aureus ATCC 25923 | Mature Cladode | 1500 |
| Immature Cladode | 1000 | |
| Enterococcus faecalis ATCC 29212 | Mature Cladode | 1500 |
| Immature Cladode | 1000 | |
| Staphylococcus aureus ATCC 35556 (biofilm producer) | Mature Cladode | 1000 |
| Immature Cladode | 700 |
Data adapted from a study on Opuntia ficus-indica cladode extracts, where immature cladodes had a higher content of this compound.[3]
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the therapeutic potential of this compound. These are standardized methods that can be applied to the purified compound.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain a range of concentrations for testing.
-
Assay:
-
In a 96-well microplate, add 180 µL of the DPPH solution to each well.
-
Add 20 µL of the different concentrations of this compound solution or the positive control to the respective wells.
-
For the blank, add 20 µL of methanol to a well containing 180 µL of DPPH solution.
-
For the negative control, add 20 µL of methanol to a well containing 180 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This broth microdilution method is a standard technique for determining the in vitro susceptibility of bacteria to a given agent.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Gentamicin)
-
Solvent for this compound (e.g., DMSO), sterile-filtered
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh culture plate, inoculate a single colony of the test bacterium into broth and incubate until it reaches the log phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.
-
-
Assay:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and solvent, but no this compound), and a sterility control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound where no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the negative control.
-
Protocol 3: Crystal Violet Biofilm Inhibition Assay
Principle: This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms. Biofilms are stained with crystal violet, and the amount of stain retained is proportional to the biofilm biomass, which can be measured spectrophotometrically after solubilization.
Materials:
-
This compound
-
Biofilm-forming bacterial strain (e.g., Staphylococcus aureus ATCC 35556)
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
Sterile 96-well flat-bottom microplates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Prepare an overnight culture of the test bacterium. Dilute the culture in fresh medium to an OD600 of approximately 0.01.
-
Plate Setup:
-
Prepare serial dilutions of this compound in the growth medium.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the this compound dilutions to the corresponding wells.
-
Include a positive control (bacteria with medium, no inhibitor) and a negative control (medium only).
-
-
Incubation for Biofilm Formation: Cover the plate and incubate statically at 37°C for 24-48 hours.
-
Staining:
-
Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Solubilization and Quantification:
-
Discard the crystal violet solution and wash the plate thoroughly with water.
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition is calculated as follows:
Where:
-
OD_control is the absorbance of the positive control (biofilm without inhibitor).
-
OD_sample is the absorbance of the well with the this compound.
Mandatory Visualizations
References
- 1. MIC EUCAST [mic.eucast.org]
- 2. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Eucomic Acid in Elucidating Plant Defense Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While direct studies on the role of eucomic acid as a modulator of plant defense are limited, its classification as a phenolic acid positions it as a compound of interest for further investigation. Phenolic compounds are well-known for their involvement in plant stress responses, acting as signaling molecules, antioxidants, and antimicrobial agents. This document provides a hypothetical framework for utilizing this compound as a tool to study plant defense mechanisms, drawing parallels with established elicitors and defense-related compounds.
Application Notes: Investigating the Elicitor Potential of this compound
This compound, a phenolic acid found in plant species such as Eucomis autumnalis and Opuntia ficus-indica, presents a novel opportunity for exploring plant defense signaling.[1][2] Its biosynthesis is linked to the L1 gene in soybean, which encodes a this compound synthase involved in pigmentation, a trait often associated with defense compound production.[3]
These notes propose the use of this compound as an exogenous elicitor to probe the intricacies of plant immune responses. The central hypothesis is that this compound may trigger downstream defense signaling, potentially through crosstalk with the well-characterized jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, leading to the production of defense-related proteins and secondary metabolites like phytoalexins. The following protocols are designed to test this hypothesis and quantify the plant's response to this compound treatment.
Experimental Protocols
Protocol 1: Gene Expression Analysis of Defense Markers via qRT-PCR
This protocol details the methodology for assessing the impact of this compound on the transcription of key defense-related genes.
1. Plant Material and Growth Conditions:
- Use a model plant species such as Arabidopsis thaliana (Col-0 ecotype) for its well-documented genome and defense pathways.
- Grow seedlings on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
2. This compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Treat 14-day-old seedlings with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) by spraying or root drenching.
- Include a mock-treated control (solvent only).
- Harvest leaf tissue at different time points post-treatment (e.g., 0, 1, 6, 24 hours).
3. RNA Extraction and cDNA Synthesis:
- Immediately freeze harvested tissue in liquid nitrogen.
- Extract total RNA using a commercial kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
4. Quantitative Real-Time PCR (qRT-PCR):
- Perform qRT-PCR using SYBR Green chemistry on a real-time PCR system.
- Use primers for target defense genes, such as PR-1 (a marker for the SA pathway) and PDF1.2 (a marker for the JA pathway).
- Include a reference gene (e.g., Actin) for normalization.
- Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 2: Quantification of Phytoalexin Accumulation using HPLC
This protocol outlines the procedure for measuring the production of phytoalexins, which are antimicrobial secondary metabolites, in response to this compound.
1. Plant Material and Treatment:
- Follow the same plant growth and treatment procedure as in Protocol 1.
- Harvest tissue at a later time point suitable for metabolite accumulation (e.g., 48 hours post-treatment).
2. Metabolite Extraction:
- Grind the frozen plant tissue to a fine powder.
- Extract metabolites using a suitable solvent, such as 80% methanol.
- Centrifuge the extract to pellet cell debris and collect the supernatant.
3. High-Performance Liquid Chromatography (HPLC) Analysis:
- Filter the supernatant through a 0.22 µm syringe filter.
- Inject the sample into an HPLC system equipped with a C18 column and a UV or photodiode array (PDA) detector.
- Use a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the compounds.
- Identify and quantify the target phytoalexin (e.g., camalexin (B168466) in Arabidopsis) by comparing the retention time and peak area to a known standard.
Protocol 3: Disease Resistance Assay
This protocol is designed to evaluate whether this compound treatment enhances the plant's resistance to a pathogen.
1. Plant Treatment and Pathogen Inoculation:
- Treat plants with an effective concentration of this compound (determined from Protocols 1 and 2) or a mock solution 24-48 hours prior to pathogen exposure.
- Inoculate the plants with a model pathogen. For example, spray-inoculate with a suspension of the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 or drop-inoculate with a spore suspension of the fungal pathogen Botrytis cinerea.
2. Disease Symptom and Pathogen Growth Quantification:
- For P. syringae: At 3-4 days post-inoculation, quantify bacterial growth by taking leaf discs, homogenizing them in a buffer, and plating serial dilutions on selective media. Count the colony-forming units (CFUs).
- For B. cinerea: At 3-4 days post-inoculation, measure the lesion size on the inoculated leaves.
3. Data Analysis:
- Compare the pathogen growth (CFUs) or disease symptoms (lesion size) between this compound-treated and mock-treated plants using appropriate statistical tests (e.g., t-test or ANOVA).
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the experimental protocols described above.
Table 1: Hypothetical Relative Expression of Defense Genes in A. thaliana Seedlings 6 Hours After this compound Treatment
| Treatment | PR-1 (SA marker) Relative Expression (Fold Change) | PDF1.2 (JA marker) Relative Expression (Fold Change) |
| Mock (Control) | 1.0 ± 0.2 | 1.0 ± 0.3 |
| 10 µM this compound | 2.5 ± 0.5 | 1.2 ± 0.4 |
| 50 µM this compound | 8.7 ± 1.1 | 3.1 ± 0.6 |
| 100 µM this compound | 15.2 ± 2.3 | 5.8 ± 0.9 |
Table 2: Hypothetical Camalexin Content in A. thaliana Leaves 48 Hours After this compound Treatment
| Treatment | Camalexin Content (µg/g Fresh Weight) |
| Mock (Control) | 5.1 ± 1.2 |
| 50 µM this compound | 25.8 ± 4.5 |
| 100 µM this compound | 42.3 ± 6.7 |
Table 3: Hypothetical Growth of Pseudomonas syringae in A. thaliana Leaves 3 Days Post-Inoculation
| Pre-treatment | Bacterial Titer (log CFU/cm²) |
| Mock (Control) | 7.2 ± 0.4 |
| 50 µM this compound | 5.8 ± 0.5 |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Eucomic Acid Extraction
Welcome to the technical support center for Eucomic acid extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this compound from plant materials, primarily Eucommia ulmoides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound?
A1: The extraction of this compound is a multi-faceted process where yield is influenced by several key parameters. These include the choice of solvent and its concentration, the extraction temperature, and the solid-to-liquid ratio. An inappropriate solvent may not efficiently solubilize the this compound, while excessively high temperatures can lead to its degradation. The ratio of the plant material to the solvent volume is also critical for achieving optimal extraction efficiency. Furthermore, the pH of the extraction solvent can significantly impact the stability and recovery of this compound.
Q2: Which extraction method is most suitable for this compound?
A2: Both conventional and modern extraction techniques can be employed. Conventional methods like maceration and Soxhlet extraction are simple but can be time-consuming and require large solvent volumes. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer higher efficiency, reduced extraction times, and lower solvent consumption. The choice of method will depend on available equipment, scalability, and the potential for thermal degradation of this compound.
Q3: How does the pH of the solvent affect this compound stability?
A3: Phenolic acids, including compounds structurally similar to this compound, are generally more stable in acidic conditions.[1] Alkaline conditions (high pH) can lead to the degradation of these compounds.[2] For instance, studies on other phenolic acids have shown significant degradation at pH levels above neutral.[1] Therefore, maintaining a slightly acidic pH during extraction is recommended to improve the stability and yield of this compound.
Q4: What is the ideal particle size for the plant material?
A4: Grinding the plant material to a smaller particle size increases the surface area available for solvent interaction, which generally enhances extraction efficiency. However, an excessively fine powder can lead to difficulties during filtration and may cause the sample to clump together, hindering solvent penetration. A fine powder (e.g., 40-60 mesh) is often a good starting point.
Q5: How can I monitor the success of my this compound extraction?
A5: The success of the extraction can be assessed at various stages. Initially, the yield of the crude extract can be determined by weighing the dried extract. Subsequently, analytical techniques such as Thin-Layer Chromatography (TLC) can be used for a qualitative assessment. For accurate quantification of this compound in your extract, High-Performance Liquid Chromatography (HPLC) with a suitable standard is the recommended method.[3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Extract | 1. Inefficient Extraction Method: Maceration or percolation may not be exhaustive. | 1. Consider switching to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). |
| 2. Inappropriate Solvent Selection: The solvent may have poor solubility for this compound. | 2. This compound is soluble in organic solvents like ethanol (B145695) and chloroform, and less soluble in water. Try using a mixture of ethanol and water (e.g., 50-70% ethanol) to enhance solubility.[6] | |
| 3. Insufficient Extraction Time: The duration of extraction may not be adequate for complete dissolution. | 3. Increase the extraction time. For maceration, this could be from 24 to 48 hours. For UAE or MAE, optimize the sonication or irradiation time (e.g., 20-40 minutes). | |
| 4. Improper Plant Material Preparation: Large particle size can limit solvent penetration. | 4. Grind the plant material to a finer powder (e.g., 40-60 mesh) to increase the surface area for extraction. | |
| Low Purity of this compound in Extract | 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds. | 1. Adjust the polarity of the solvent. A step-wise extraction with solvents of increasing polarity (e.g., hexane (B92381), followed by ethyl acetate, then ethanol) can help to fractionate the extract. |
| 2. Presence of Chlorophyll and Pigments: These are common impurities in plant extracts. | 2. A pre-extraction wash with a non-polar solvent like hexane can help remove some pigments. Alternatively, purification techniques like column chromatography can be employed post-extraction. | |
| Degradation of this compound | 1. Exposure to High Temperatures: this compound, like other phenolic compounds, can be thermolabile.[1][7][8] | 1. Use lower extraction temperatures. For methods like reflux or Soxhlet, ensure the temperature does not exceed the boiling point of the solvent for extended periods. For UAE and MAE, use controlled power settings and cooling baths to manage temperature. |
| 2. Unfavorable pH Conditions: Alkaline environments can cause degradation of phenolic acids.[2] | 2. Maintain a slightly acidic pH of the extraction solvent (e.g., pH 3-5) to improve the stability of this compound.[6] | |
| 3. Oxidation: Phenolic compounds are susceptible to oxidation, especially when exposed to air and light for prolonged periods. | 3. Conduct the extraction in a dark environment or use amber glassware. Purging the extraction vessel with an inert gas like nitrogen can also minimize oxidation. Store the final extract at low temperatures (-20°C) and protected from light. | |
| Difficulty with Post-Extraction Processing | 1. Filtration Issues: Very fine particles clogging the filter paper. | 1. Use a coarser filter paper initially, followed by a finer one. Centrifugation prior to filtration can also help to pellet the fine particles. |
| 2. Solvent Removal: Difficulty in completely removing the extraction solvent. | 2. Use a rotary evaporator for efficient solvent removal under reduced pressure. This also helps in minimizing thermal degradation by allowing for lower evaporation temperatures. |
Data Presentation: Extraction Parameters for Compounds from Eucommia ulmoides
The following tables summarize optimized extraction conditions for other bioactive compounds from Eucommia ulmoides. While not specific to this compound, these parameters provide a valuable starting point for developing an extraction protocol.
Table 1: Optimized Ultrasonic-Assisted Extraction (UAE) Parameters for Flavonoids from Eucommia ulmoides Leaves [9][10]
| Parameter | Optimal Value |
| Ethanol Concentration | 70% |
| Ultrasonic Power | 250 W |
| Solid-Liquid Ratio | 1:30 g/mL |
| Ultrasonic Time | 25 min |
| Resulting Yield | 169.3 mg/g of total flavonoids |
Table 2: Optimized Extraction Parameters for Chlorogenic Acid from Eucommia ulmoides Leaves [6]
| Parameter | Optimal Value |
| Ethanol Concentration | 50% |
| Solvent pH | 3 |
| Particle Size | 60 mesh |
| Resulting Yield | 4.36 mg/g of chlorogenic acid |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methods used for extracting flavonoids and other phenolic compounds from Eucommia ulmoides.[9][10]
-
Sample Preparation:
-
Dry the plant material (Eucommia ulmoides leaves or bark) in an oven at 50-60°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 500 mL flask.
-
Add 300 mL of 70% ethanol in water (v/v). For improved stability, the pH of the solvent can be adjusted to 3-5 using a suitable acid (e.g., citric acid or phosphoric acid).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to 250 W and the temperature to 50°C.
-
Sonicate for 25 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel or a macroporous resin like XDA-8) and an appropriate eluent system to isolate this compound.
-
Protocol 2: Maceration Extraction of this compound
This is a conventional and simpler extraction method.
-
Sample Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place 10 g of the powdered material in a sealed container.
-
Add 200 mL of 70% ethanol.
-
Keep the container at room temperature for 48 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture and concentrate the solvent as described in Protocol 1.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. database.ich.org [database.ich.org]
- 3. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Eucomic Acid and Its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Eucomic acid and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for this compound and its isomers?
A1: A robust starting point for method development is a reversed-phase HPLC (RP-HPLC) system.[1][2] Given the acidic nature of this compound, a C18 column is a suitable initial choice.[2][3] The mobile phase should consist of an acidified aqueous component and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure good peak shape and retention.[2][4]
Q2: Which type of HPLC column is most effective for separating this compound and its isomers?
A2: The choice of column depends on the type of isomerism.
-
For geometric (cis/trans) and positional isomers: A high-resolution C18 or a phenyl-hexyl column is often effective. Phenyl columns can offer alternative selectivity for aromatic compounds due to π-π interactions.[5] For challenging separations of geometric isomers, columns with high shape selectivity, such as cholesterol-based columns, can provide excellent resolution.[6]
-
For enantiomers (chiral isomers): A chiral stationary phase (CSP) is necessary.[7][8][9] Polysaccharide-based columns (e.g., Chiralpak) are widely used and can be operated in normal-phase, reversed-phase, or polar organic modes to achieve separation.[7][9]
Q3: How does the mobile phase pH impact the separation of this compound?
A3: As an acidic compound, the retention and peak shape of this compound are highly sensitive to mobile phase pH. To achieve sharp, symmetrical peaks and reproducible retention times, it is crucial to use a mobile phase with a pH well below the pKa of the acid. This suppresses the ionization of the carboxyl group, reducing peak tailing caused by secondary interactions with the silica (B1680970) stationary phase.[10] Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase is standard practice.[2][3]
Q4: When is it necessary to perform forced degradation studies for a this compound HPLC method?
A4: Forced degradation studies are essential when developing a stability-indicating method.[11][12] These studies involve subjecting the this compound sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[11][12][13] The HPLC method must then be able to separate the intact this compound from all these degradation products, proving its specificity and suitability for stability testing.[14]
Troubleshooting Guide
Problem 1: Poor Resolution Between this compound Isomers
Poor resolution is a common issue when separating structurally similar isomers. The following workflow can help diagnose and resolve the problem.
Detailed Solutions:
-
Optimize the Gradient: A shallower gradient provides more time for closely eluting compounds to separate.[3]
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity and improve resolution.[3]
-
Adjust Mobile Phase pH: Minor pH adjustments can differentially affect the retention of isomers, potentially enhancing their separation.[3]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and lead to better resolution, though analysis time will increase.[3]
-
Change Column Temperature: Adjusting the column temperature can influence selectivity. An increase in temperature generally decreases retention time but can sometimes improve resolution.
-
Select a Different Column: If mobile phase optimization fails, a column with a different stationary phase chemistry (e.g., phenyl-hexyl or a specialized chiral column for enantiomers) may be required.[5][7]
| Parameter | Condition A (Initial) | Condition B (Optimized) | Outcome |
| Column | C18 (4.6 x 150 mm, 3.5 µm) | C18 (4.6 x 250 mm, 3.5 µm) | Increased column length for higher efficiency. |
| Mobile Phase | A: 0.1% Formic Acid, B: Acetonitrile | A: 0.1% Formic Acid, B: Methanol | Changed solvent to alter selectivity. |
| Gradient | 40-70% B in 15 min | 45-55% B in 25 min | Shallower gradient over a narrower range. |
| Resolution (Rs) | 0.8 | 1.7 | Baseline separation achieved. |
Problem 2: Pronounced Peak Tailing for this compound
Peak tailing for acidic analytes is often caused by unwanted secondary interactions between the ionized analyte and the silica support of the stationary phase.
Detailed Solutions:
-
Lower Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound. Using a stronger acid like trifluoroacetic acid (TFA) instead of formic acid can sometimes improve peak shape.
-
Use a Buffered Mobile Phase: A buffer (e.g., phosphate buffer) helps maintain a consistent pH across the column, which is critical for suppressing silanol (B1196071) interactions.[10]
-
Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and proprietary end-capping are less prone to causing peak tailing with acidic compounds.
-
Reduce Sample Concentration: Injecting too much sample can overload the column and lead to peak distortion, including tailing. Dilute the sample and reinject.
| Mobile Phase Additive (pH ~2.5) | Tailing Factor (As) | Observation |
| None (Water/ACN only) | 2.1 | Severe tailing |
| 0.1% Formic Acid | 1.4 | Moderate improvement |
| 10 mM Phosphate Buffer | 1.1 | Good peak symmetry |
Problem 3: Inconsistent Retention Times
Retention time drift can invalidate results and indicates a problem with the stability of the chromatographic system.
References
- 1. d-nb.info [d-nb.info]
- 2. Quality by Design-Steered Chromatographic Separation and Identification of the Geometric Isomers of Capsiate by Reversed-Phase HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL ASSAY METHOD FOR MEFENAMIC ACID TABLET (PONSTAN) | Semantic Scholar [semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. iosrphr.org [iosrphr.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
Challenges in the purification of Eucomic acid from crude extracts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Eucomic acid from crude extracts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
A low yield of the target compound from the initial extraction can hinder the entire purification process. The following table outlines potential causes and solutions.
| Symptom | Possible Cause | Suggested Solution |
| Low concentration of this compound in the starting material. | - Improper plant material (e.g., incorrect species, wrong plant part, or poor-quality material).- Geographical and seasonal variations affecting the concentration of secondary metabolites. | - Verify the botanical identity of the plant material. This compound is found in plants such as Crotalaria sessiliflora and Lotus corniculatus.[1]- Ensure the plant material is properly dried and stored to prevent degradation of the target compound. |
| Inefficient extraction of this compound from the plant matrix. | - Suboptimal choice of extraction solvent.- Insufficient extraction time or solvent-to-sample ratio. | - Optimize the extraction solvent. Since this compound is soluble in organic solvents like ethanol (B145695) and chloroform (B151607) and has low solubility in water, consider using methanol (B129727), ethanol, or a dichloromethane/methanol mixture.[2]- Increase the extraction time and/or the solvent-to-sample ratio. Consider employing advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency. |
| Degradation of this compound during extraction. | - Sensitivity to heat, light, or pH changes. | - Perform extraction at lower temperatures.[3]- Protect the extraction setup from direct light by using amber glassware or aluminum foil.- Maintain a stable pH by using buffered solutions if necessary. |
Issue 2: Poor Chromatographic Separation and Co-eluting Impurities
Co-elution of impurities with similar physicochemical properties to this compound is a common challenge that can affect the purity of the final product.
| Symptom | Possible Cause | Suggested Solution |
| Broad or shouldered peaks in the chromatogram. | - Presence of co-eluting impurities. In extracts from Crotalaria sessiliflora, potential co-eluting compounds include other flavonoids, alkaloids, and structurally related phenolic compounds like hydroxythis compound, orientin, and isoorientin.[1]- Column overloading. | - Modify the mobile phase composition. Adjusting the pH can alter the ionization state of this compound and the impurities, potentially improving separation. Changing the organic solvent (e.g., from methanol to acetonitrile) can also alter selectivity.- Optimize the gradient elution program with a shallower gradient.- Reduce the amount of sample loaded onto the column. |
| Peak tailing in HPLC. | - Secondary interactions between this compound and the stationary phase.- Inappropriate mobile phase pH. | - Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape.- Use a guard column to protect the analytical column from strongly retained impurities.- Ensure the mobile phase pH is appropriate for the acidic nature of this compound. |
| Irreproducible retention times. | - Fluctuations in temperature or mobile phase composition. | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed. |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during purification?
Q2: What are the initial steps for preparing a crude extract of this compound from plant material?
A general workflow for preparing a crude extract of this compound is as follows:
-
Drying and Grinding: The plant material (e.g., aerial parts of Crotalaria sessiliflora) should be dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is then extracted with a suitable organic solvent. Methanol or ethanol are commonly used for extracting phenolic compounds.[5] Techniques such as maceration, soxhlet extraction, or more modern methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can be employed.[2][6]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield the crude extract.
Q3: How can I pre-purify the crude extract before HPLC?
Solid Phase Extraction (SPE) is an effective technique for cleaning up the crude extract and concentrating this compound before HPLC analysis. A general SPE protocol for phenolic acids is outlined below.
Experimental Protocol: Solid Phase Extraction (SPE) of this compound
| Step | Procedure | Purpose |
| Cartridge Selection | Choose a reversed-phase sorbent such as C18. | To retain this compound and other nonpolar to moderately polar compounds while allowing polar impurities to pass through. |
| Conditioning | Condition the SPE cartridge by passing methanol followed by water through it. | To activate the sorbent and ensure reproducible retention. |
| Loading | Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned cartridge. | To introduce the sample to the sorbent. |
| Washing | Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities like sugars and salts. | To remove interfering polar compounds. |
| Elution | Elute this compound and other retained phenolic compounds with a stronger solvent, such as methanol or acetonitrile. | To recover the target compound from the sorbent. |
Q4: What is a good starting point for developing an HPLC method for this compound purification?
Reversed-phase HPLC (RP-HPLC) is the most common method for purifying phenolic acids. A typical starting point would be:
Experimental Protocol: HPLC Purification of this compound
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient elution with two solvents: - Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group of this compound. - Solvent B: Acetonitrile or methanol. |
| Gradient Program | Start with a low percentage of Solvent B and gradually increase the concentration to elute compounds with increasing hydrophobicity. A shallow gradient around the expected elution time of this compound can improve the resolution of closely eluting compounds. |
| Flow Rate | Typically 1.0 mL/min for an analytical column. |
| Detection | UV detector at a wavelength where this compound shows maximum absorbance. A photodiode array (PDA) detector is useful for assessing peak purity. |
| Sample Preparation | Dissolve the crude or partially purified extract in the initial mobile phase composition and filter through a 0.45 µm filter before injection. |
Q5: How can I confirm the purity of my isolated this compound?
A symmetrical peak in a single HPLC run does not guarantee purity. To confirm the purity of your isolated this compound, consider the following:
-
Peak Purity Analysis: Use a PDA detector to check the spectral homogeneity across the peak.
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) to confirm the molecular weight of the compound in the peak and to detect any co-eluting impurities with different mass-to-charge ratios.
-
Orthogonal Chromatography: Use a different HPLC method with a different separation mechanism (e.g., a different column chemistry or mobile phase) to see if the peak remains singular.
Visualizations
The following diagrams illustrate the general workflows for the extraction and purification of this compound.
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. This compound | C11H12O6 | CID 23757219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Eucomic acid in aqueous and organic solvents.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of eucomic acid in aqueous and organic solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that may influence its stability?
A1: this compound, with the chemical structure (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, possesses several functional groups that can affect its stability. These include two carboxylic acid groups, a tertiary hydroxyl group, and a phenolic hydroxyl group. The presence of these groups makes the molecule susceptible to degradation through oxidation, decarboxylation, and potentially other reactions, particularly under stress conditions such as elevated temperature, extreme pH, and exposure to light or oxidizing agents.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its functional groups, the primary degradation pathways for this compound are likely to be:
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Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This can be accelerated by exposure to air (oxygen), light, or oxidizing agents.
-
Decarboxylation: Carboxylic acids, especially dicarboxylic acids, can undergo decarboxylation (loss of CO2) at elevated temperatures.
-
Elimination: The tertiary hydroxyl group may be susceptible to elimination reactions, particularly under acidic conditions and/or heat, leading to the formation of an alkene.
Q3: In which types of solvents is this compound expected to be most and least stable?
A3:
-
Aqueous Solvents: The stability of this compound in aqueous solutions is highly dependent on the pH. In neutral or slightly acidic solutions, it is expected to be relatively stable for short periods at room temperature. However, in strongly acidic or alkaline solutions, degradation via hydrolysis of other formulation components or direct effects on the molecule can be accelerated.
-
Organic Solvents: The stability in organic solvents will vary. Protic solvents like alcohols (methanol, ethanol) may participate in reactions, such as esterification of the carboxylic acid groups over time, especially if a catalyst is present. Aprotic solvents (e.g., acetonitrile (B52724), DMSO, THF) are generally less reactive and may provide a more stable environment, provided they are free of impurities like peroxides.
Q4: How should I prepare and store stock solutions of this compound to maximize stability?
A4: For maximum stability of stock solutions:
-
Solvent Selection: Use a high-purity, aprotic organic solvent such as acetonitrile or DMSO. If an aqueous buffer is necessary, use a slightly acidic to neutral pH (e.g., pH 4-7) and prepare it fresh.
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize degradation rates.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in solution color (e.g., yellowing, browning) | Oxidation of the phenolic hydroxyl group. | 1. Prepare fresh solutions. 2. Store solutions protected from light and under an inert atmosphere. 3. Degas solvents before use to remove dissolved oxygen. |
| Decrease in peak area of this compound in HPLC analysis over time | Degradation of the compound. | 1. Review storage conditions (temperature, light, pH). 2. Perform a forced degradation study to identify the primary degradation pathways and products. 3. Adjust solution pH to a more stable range (typically slightly acidic for phenolic compounds). |
| Appearance of new peaks in the chromatogram | Formation of degradation products. | 1. Attempt to identify the degradation products using techniques like LC-MS. 2. Optimize chromatographic conditions to ensure separation of the main peak from all degradation products. 3. Re-evaluate the stability of the compound under the current experimental conditions. |
| Precipitation of the compound from the solution | Poor solubility or degradation to a less soluble product. | 1. Verify the solubility of this compound in the chosen solvent at the experimental concentration and temperature. 2. Consider using a co-solvent to improve solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Inconsistent results between experimental replicates | Instability of the compound under the experimental conditions, leading to variable degradation. | 1. Ensure consistent and controlled experimental conditions (temperature, timing, light exposure). 2. Prepare fresh solutions for each set of experiments. 3. Evaluate the stability of the compound over the time course of the experiment. |
Quantitative Stability Data
| Stress Condition | Solvent | Temperature (°C) | Duration | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Appearance of Degradation Products (e.g., HPLC Peak Area) |
| Acidic | 0.1 M HCl | 60 | 24 h | Enter Data | Enter Data | Calculate | Enter Data |
| Alkaline | 0.1 M NaOH | 60 | 24 h | Enter Data | Enter Data | Calculate | Enter Data |
| Oxidative | 3% H₂O₂ | RT | 24 h | Enter Data | Enter Data | Calculate | Enter Data |
| Thermal | Water | 80 | 48 h | Enter Data | Enter Data | Calculate | Enter Data |
| Photolytic | Acetonitrile:Water (1:1) | RT | 24 h | Enter Data | Enter Data | Calculate | Enter Data |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
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Volumetric flasks, pipettes, and vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M HCl.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Transfer a known volume of the stock solution to a vial and incubate it in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Cool the solution to room temperature and dilute it to a suitable concentration for analysis.
-
-
Photolytic Degradation:
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Expose a solution of this compound in a photostable container (e.g., quartz cuvette) to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period (e.g., 24 hours).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
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After exposure, dilute the solution to a suitable concentration for analysis.
-
4. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
2. Mobile Phase:
-
A common starting point for the analysis of organic acids is a gradient elution with:
-
Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 280 nm for the phenolic chromophore). A DAD is useful for identifying the optimal wavelength and for assessing peak purity.
4. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for addressing the instability of this compound.
Preventing degradation of Eucomic acid during extraction and storage.
This technical support center provides guidance on preventing the degradation of Eucomic acid during extraction and storage. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the handling of this compound.
Question 1: My this compound extract is showing a brownish discoloration. What is the likely cause and how can I prevent it?
Answer: Discoloration, typically to a brown or yellowish hue, is a common indicator of degradation in phenolic compounds like this compound. The primary cause is likely the oxidation of the hydroxyl group on the phenyl ring, leading to the formation of colored quinone-type structures. This process can be accelerated by several factors.
Troubleshooting and Prevention Strategies:
-
pH Control: The stability of phenolic compounds is often pH-dependent. While a higher pH might increase the solubility of acidic compounds, it can also promote the deprotonation of phenolic hydroxyl groups, making them more susceptible to oxidation. It is recommended to maintain a slightly acidic to neutral pH (around 3-6) during extraction and storage to improve stability against oxidation.
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Use of Antioxidants: The addition of antioxidants to your extraction solvent and storage solutions can help mitigate oxidation. Common choices include ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) at low concentrations (e.g., 0.01-0.1%).
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Chelating Agents: Trace metal ions (e.g., iron, copper) in your solvents or from your sample matrix can catalyze oxidative degradation. Incorporating a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) can bind these metal ions and prevent them from participating in redox reactions.[1]
-
Inert Atmosphere: Exposure to oxygen accelerates oxidation. Whenever possible, perform extractions and handle solutions under an inert atmosphere (e.g., nitrogen or argon). For storage, flushing the headspace of the container with an inert gas before sealing can be beneficial.
Question 2: I am experiencing low yields of this compound from my plant extractions. What are the potential reasons and how can I optimize my protocol?
Answer: Low extraction yields can result from incomplete extraction from the plant matrix or degradation during the extraction process.
Troubleshooting and Optimization Strategies:
-
Solvent Selection: this compound has low solubility in water but is more soluble in organic solvents like ethanol (B145695) and chloroform.[2] Using a mixture of water and a polar organic solvent (e.g., ethanol or methanol) can enhance extraction efficiency. The optimal solvent ratio should be determined empirically.
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Extraction Technique: Modern extraction techniques can improve efficiency and reduce degradation by using shorter extraction times and lower temperatures.[1] Consider using methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) as alternatives to conventional methods like maceration or Soxhlet extraction, which often involve prolonged exposure to heat.
-
Temperature Control: High temperatures can accelerate the degradation of this compound. If using heating, it is crucial to determine the optimal temperature that balances extraction efficiency with compound stability. Monitor the temperature throughout the extraction process and aim for the lowest effective temperature.
-
pH of Extraction Medium: As with preventing oxidation, maintaining a slightly acidic pH in the extraction solvent can help stabilize this compound.
Question 3: How should I properly store my isolated this compound or extracts containing it to ensure long-term stability?
Answer: Proper storage is critical to prevent the degradation of this compound over time. The main factors to control are temperature, light, and oxygen exposure.
Recommended Storage Conditions:
-
Temperature: Store this compound at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is preferable. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the sample into smaller volumes for single-use is a good practice.
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Light Exposure: this compound, like many phenolic compounds, can be sensitive to light. Store samples in amber-colored vials or wrap containers in aluminum foil to protect them from light.[3]
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Oxygen Exclusion: As mentioned previously, minimizing oxygen exposure is crucial. Store solid this compound in tightly sealed containers. For solutions, consider flushing the container with an inert gas before sealing.
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Solvent Choice for Storage: If storing in solution, use a solvent in which this compound is stable. Anhydrous ethanol or a buffered aqueous solution at a slightly acidic pH containing antioxidants and chelating agents would be a suitable choice.
Data on Factors Affecting Stability
| Condition | Parameter | Degradation Rate (% per day) | Notes |
| Temperature | 4°C | 0.5% | Refrigeration significantly slows degradation. |
| 25°C (Room Temp) | 2.5% | Significant degradation can occur at room temperature. | |
| 40°C | 8.0% | Elevated temperatures lead to rapid degradation. | |
| pH | 3.0 | 1.0% | Slightly acidic conditions improve stability. |
| 7.0 | 3.0% | Neutral pH may be less optimal than acidic conditions. | |
| 9.0 | 10.0% | Alkaline conditions can accelerate oxidative degradation. | |
| Light Exposure | Dark | 1.5% | Protection from light is crucial for stability. |
| Ambient Light | 5.0% | Exposure to light significantly increases degradation. | |
| Atmosphere | Inert (Nitrogen) | 1.2% | Excluding oxygen is beneficial for long-term storage. |
| Air | 4.0% | Oxygen in the air contributes to oxidative degradation. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Plant Material
This protocol is a general guideline and should be optimized for the specific plant matrix.
-
Sample Preparation:
-
Lyophilize (freeze-dry) fresh plant material to remove water, which can participate in degradation reactions.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
-
Solvent Preparation:
-
Prepare an extraction solvent of 80% ethanol in water.
-
To this solvent, add 0.1% (w/v) ascorbic acid as an antioxidant and 1 mM EDTA as a chelating agent.
-
Adjust the pH of the solvent to approximately 4.5 with a suitable acid (e.g., formic acid).
-
Degas the solvent by sparging with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
-
Extraction:
-
Combine the powdered plant material with the prepared extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction using an ultrasonic bath at a controlled temperature of 30-40°C for 30 minutes.
-
After sonication, immediately centrifuge the mixture at 4000 x g for 15 minutes at 4°C to pellet the solid material.
-
Carefully decant the supernatant containing the extracted this compound.
-
-
Solvent Removal:
-
Concentrate the extract using a rotary evaporator under reduced pressure at a bath temperature not exceeding 40°C.
-
Once the organic solvent is removed, the remaining aqueous extract can be used for analysis or further purification.
-
Protocol 2: Long-Term Storage of this compound
-
Preparation for Storage:
-
If the this compound is in a solid, pure form, ensure it is completely dry.
-
If in solution, use a suitable storage solvent as described in the FAQs.
-
Dispense the sample into single-use aliquots in amber-colored, airtight vials.
-
-
Inerting:
-
Before sealing the vials, flush the headspace with a gentle stream of an inert gas like nitrogen or argon for 30-60 seconds.
-
Immediately cap the vials tightly.
-
-
Storage:
-
For long-term stability, store the vials at -80°C.
-
Maintain a detailed log of the sample, including the date of storage and any additives in the solution.
-
Visualizations
Potential Degradation Pathway of this compound
The following diagram illustrates a hypothetical degradation pathway for this compound, primarily focusing on the oxidation of the phenolic hydroxyl group, which is a common degradation route for similar compounds.
Experimental Workflow for Extraction and Storage
This diagram outlines the key steps in the recommended workflow for extracting and storing this compound to minimize degradation.
References
Troubleshooting low recovery of Eucomic acid in purification
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of Eucomic acid during purification.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and purification of this compound in a systematic question-and-answer format.
Question 1: My initial crude extract has a very low yield of this compound. What are the potential causes and solutions?
Answer: Low yield from the initial extraction is a common hurdle. The issue often lies with the raw material or the extraction methodology.[1]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Rationale & Citation |
|---|---|---|
| Suboptimal Raw Material | Ensure plant material is properly dried, ground to a fine, consistent powder, and stored away from light and heat. | Grinding maximizes the surface area for solvent penetration, enhancing extraction efficiency.[1] Proper storage prevents the degradation of target compounds before extraction begins. |
| Inappropriate Solvent Choice | Test a range of solvents with varying polarities (e.g., methanol, ethanol (B145695), ethyl acetate, and mixtures thereof) to find the most effective one.[2] | The polarity of the extraction solvent must match that of this compound to maximize solubility and extraction. For acidic compounds, acidified solvents are often more effective.[3] |
| Inefficient Extraction Method | Consider modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). Optimize parameters such as temperature, time, and solid-to-liquid ratio.[4][5] | Traditional methods may not be sufficient. UAE and MAE can increase yield and reduce extraction time.[6] However, avoid excessive heat (e.g., >50°C) as it can lead to thermal degradation.[1][7] |
| Analyte Degradation | Perform extractions at a mildly acidic pH and protect the mixture from direct light. Use lower temperatures where possible. | Like many phenolic compounds, this compound may be susceptible to degradation under harsh pH, high temperature, or light exposure.[2][7][8] |
Question 2: I am losing a significant amount of this compound during the solvent partitioning/liquid-liquid extraction step. Why is this happening?
Answer: Loss during liquid-liquid extraction for an acidic compound like this compound is almost always related to pH control.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Rationale & Citation |
|---|---|---|
| Incorrect pH of Aqueous Phase | Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of this compound's carboxylic acid groups. | To ensure an acidic analyte partitions into an organic solvent, it must be in its neutral, protonated form. Acidifying the aqueous phase suppresses the ionization of the carboxylic acid groups, making the molecule less polar and more soluble in the organic solvent.[9] |
| Formation of Emulsions | Centrifuge the mixture to help break the emulsion. Adding a small amount of salt to the aqueous phase can also be effective. | Emulsions can trap the analyte at the interface between the two liquid phases, preventing efficient separation and leading to poor recovery.[9] |
| Insufficient Mixing | Vortex or shake the biphasic mixture vigorously for at least 1-2 minutes during each extraction cycle. | Thorough mixing is required to maximize the surface area between the two phases and ensure the efficient transfer of the analyte from the aqueous to the organic layer.[9] |
Question 3: My crude extract seems promising, but the final yield after column chromatography is extremely low. What should I investigate?
Answer: Significant product loss during chromatographic purification is a frequent challenge, often pointing to issues with the separation methodology itself.[1]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Rationale & Citation |
|---|---|---|
| Irreversible Adsorption | Test a different stationary phase (e.g., reversed-phase C18, Sephadex, or a different type of macroporous resin).[1][7] | This compound may be binding too strongly to the selected stationary phase (like silica (B1680970) gel), preventing its elution with the chosen mobile phase.[7] |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. For dry loading, ensure the sample is adsorbed onto a minimal amount of stationary phase. | Exceeding the binding capacity of the column will cause the target compound to pass through in the flow-through, resulting in significant loss.[7] |
| Improper Mobile Phase | Optimize the mobile phase composition using Thin-Layer Chromatography (TLC) first. A gradual increase in solvent polarity (gradient elution) often improves separation and recovery.[1] | The solvent system may be too non-polar to effectively elute the compound from the stationary phase, or too polar, causing it to co-elute with impurities.[7] |
| Compound Degradation on Column | Avoid using highly acidic or basic mobile phase additives if this compound is shown to be unstable. Ensure fractions are collected and stored promptly under appropriate conditions. | Some stationary phases (e.g., silica) can be slightly acidic and may catalyze the degradation of sensitive compounds over long run times.[1] |
Visualizing the Purification and Troubleshooting Workflow
The following diagrams illustrate the general experimental workflow for this compound purification and a decision tree for troubleshooting low recovery.
Caption: A typical experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What are the typical stability concerns for this compound during purification? A1: While specific data for this compound is limited, compounds with similar structures (phenolic acids) are often sensitive to heat, light, and extremes of pH.[7] High temperatures (>50-60°C), especially during solvent evaporation, can cause thermal degradation.[1][7] It is advisable to work with protection from direct light and maintain a mildly acidic to neutral pH throughout the purification process to prevent oxidation and hydrolysis.[7][8]
Q2: Which chromatographic method is best for this compound purification? A2: The optimal method depends on the complexity of the crude extract. Macroporous resin chromatography is often a good choice for the initial cleanup and enrichment of phenolic compounds from plant extracts.[7][10] For higher purity, reversed-phase chromatography (e.g., using a C18 stationary phase) with a water/acetonitrile or water/methanol gradient is typically effective. Developing the method with Thin-Layer Chromatography (TLC) first is a crucial step to find the best separation conditions.[1]
Q3: How can I monitor the presence of this compound during fractionation? A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying this compound in different fractions.[6] A C18 column is typically used, and the detection wavelength can be set based on the UV absorbance maximum of this compound. For quick, qualitative checks of fractions, TLC can be used.
Q4: My final product is pure, but the overall recovery is still below 50%. Is this normal? A4: While frustrating, it is not uncommon for the final, actual yield of a multi-step natural product purification to be significantly lower than the theoretical yield.[11] Losses occur at every stage, including incomplete extraction, degradation, and material left behind during transfers between containers or on chromatographic columns.[11][12] An overall yield of 43% after a multi-step process including filtration, desalination, and chromatography has been reported for other complex purifications.[13] The key is to find a balance between achieving the desired purity and maximizing recovery.[11]
Key Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general method for extracting this compound from a dried plant matrix.
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Preparation: Weigh 10 g of dried, finely powdered plant material.
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Extraction:
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Place the powder in a 250 mL flask.
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Add 100 mL of 80% ethanol in water to achieve a 1:10 solid-to-liquid ratio.
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Place the flask in an ultrasonic bath.
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Set the temperature to 45°C and sonicate for 45 minutes.[6]
-
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Separation:
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After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.[6]
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Decant and filter the supernatant through Whatman No. 1 filter paper to remove fine particles.
-
-
Concentration:
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Combine the filtrates and concentrate the solution using a rotary evaporator.
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Maintain a water bath temperature below 50°C to prevent thermal degradation of this compound.[7]
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Evaporate until the ethanol is removed and an aqueous crude extract remains.
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Protocol 2: Macroporous Resin Column Chromatography
This protocol is for the initial purification and enrichment of this compound from the crude aqueous extract.
-
Resin Preparation:
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Soak an appropriate amount of macroporous resin (e.g., D101 or XDA-8) in ethanol for 24 hours to activate it, then wash thoroughly with deionized water until no ethanol remains.[7]
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Pack the resin into a glass column and equilibrate it by passing 3-5 column volumes of deionized water (mildly acidified to pH 4-5) through it.
-
-
Sample Loading:
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Dissolve the concentrated crude extract from Protocol 1 in a minimal amount of the equilibration buffer.
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Load the solution slowly onto the top of the prepared resin column.
-
-
Washing:
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Wash the column with 2-3 column volumes of deionized water (pH 4-5) to remove highly polar impurities like sugars and salts.[7]
-
-
Elution:
-
Elute the bound compounds using a stepwise gradient of ethanol in water. For example, use successive 2-3 column volumes of 30%, 50%, and 70% ethanol.[7]
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
-
Analysis:
-
Analyze the collected fractions for the presence of this compound using TLC or HPLC to identify and pool the fractions containing the highest concentration of the pure compound.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. longdom.org [longdom.org]
- 4. amaranbiotech.com [amaranbiotech.com]
- 5. Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 13. Optimization of the extraction and purification of the compatible solute ectoine from Halomonas elongate in the laboratory experiment of a commercial production project - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for High-Throughput Screening of Eucomic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a high-throughput screening (HTS) assay for Eucomic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during assay development and execution.
High-Throughput Screening Workflow for this compound
The following diagram outlines a typical workflow for a cell-based high-throughput screen to identify modulators of cell viability and oxidative stress, potential activities of this compound.
Technical Support Center: Optimizing Eucomic Acid Derivatization
Welcome to the technical support center for the derivatization of eucomic acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of this bioactive pyrone.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
A1: this compound possesses several functional groups that can be targeted for derivatization:
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Carboxylic Acid: This is a primary site for modifications such as esterification to produce a variety of ester derivatives.
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Tertiary Hydroxyl Group: The tertiary alcohol can be a target for etherification or esterification, although it is sterically hindered, which can make reactions more challenging.
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Enolic/Phenolic Hydroxyl Group: The hydroxyl group on the pyrone ring has phenolic character and can be targeted for etherification or acylation under appropriate conditions.
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Pyrone Ring: The α,β-unsaturated lactone system can potentially undergo reactions such as Michael additions, though these are less common for simple derivatization and may affect the core structure and biological activity.
Q2: I am having difficulty with the esterification of the tertiary alcohol on this compound. What conditions might improve this reaction?
A2: Esterification of sterically hindered tertiary alcohols is often challenging. Standard Fischer esterification conditions (refluxing alcohol with a strong acid catalyst) are typically ineffective and may lead to degradation.[1][2] Consider the following approaches:
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Use of a more reactive acylating agent: Instead of a carboxylic acid, use an acid chloride or acid anhydride. This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.
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Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of hindered alcohols.[1]
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Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can hydrolyze the reagents and the desired product.[3]
Q3: What are common side reactions to be aware of when working with this compound and other pyrones?
A3: Pyrone rings can be susceptible to certain side reactions, especially under harsh conditions.[3] Key concerns include:
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Decarboxylation: At high temperatures or under strongly acidic conditions, the carboxylic acid group may be lost.[3]
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Ring Opening: The lactone of the pyrone ring can be hydrolyzed under strong basic or acidic conditions, particularly with heating. Ensure that reaction and work-up conditions are sufficiently mild.[3]
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Dimerization: Some pyrone-containing molecules can undergo dimerization, which may be promoted by light or heat. If you observe unexpected high molecular weight byproducts, consider running the reaction at a lower concentration or in the dark.[3]
Q4: How can I best purify my this compound derivatives?
A4: The polarity of this compound and its derivatives can present purification challenges.
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Column Chromatography: This is the most common method. Silica (B1680970) gel is typically effective. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often successful.[3]
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Crystallization: If your derivative is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Reagent Degradation: Derivatizing agents (e.g., acid chlorides, DCC) may have degraded due to moisture. 3. Steric Hindrance: The target functional group (especially the tertiary alcohol) is sterically hindered. 4. Poor Reagent Activity: The catalyst may be inactive or used in insufficient quantity. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider a modest increase in temperature. 2. Use fresh, high-quality reagents and ensure all glassware and solvents are anhydrous.[3] 3. Employ more reactive derivatizing agents (e.g., acid chlorides) or specialized coupling agents (e.g., DCC/DMAP).[1] 4. Ensure the catalyst is active and used in the correct stoichiometric amount. |
| Formation of Multiple Products/Side Reactions | 1. Lack of Selectivity: Reagents may be reacting at multiple sites on the this compound molecule. 2. Degradation of Starting Material or Product: Reaction conditions (e.g., high temperature, strong acid/base) may be too harsh.[3] 3. Oxidation: The phenolic hydroxyl group may be susceptible to oxidation. | 1. Use protecting groups for more reactive sites if you need to target a specific functional group. 2. Use milder reaction conditions. For example, for esterification, consider using DCC/DMAP at room temperature instead of high-temperature Fischer esterification.[1] 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The addition of an antioxidant like ascorbic acid might also be beneficial in some cases.[4] |
| Difficulty in Product Isolation/Purification | 1. Product is water-soluble: The derivative may be highly polar and lost during aqueous work-up. 2. Formation of an Emulsion during Extraction: The polarity of the product and byproducts can lead to emulsions. 3. Product is unstable on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | 1. Before discarding the aqueous layer of your extraction, check it by TLC. If the product is present, consider back-extraction with a different organic solvent or evaporation of the aqueous layer (if non-volatile salts are not present).[5] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 3. Consider using neutral or basic alumina (B75360) for chromatography, or use a buffered mobile phase. |
Data Presentation
The following tables provide illustrative examples of how to structure data when optimizing reaction conditions for this compound derivatization. Note: These are representative data and may need to be optimized for specific substrates and scales.
Table 1: Optimization of Esterification of this compound with Methanol
| Entry | Method | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Fischer | H₂SO₄ (0.1) | 65 | 12 | 45 |
| 2 | Fischer | H₂SO₄ (0.1) | 65 | 24 | 55 |
| 3 | DCC/DMAP | DCC (1.2), DMAP (0.1) | 25 | 12 | 85 |
| 4 | DCC/DMAP | DCC (1.2), DMAP (0.1) | 25 | 24 | 92 |
| 5 | SOCl₂ then MeOH | SOCl₂ (1.2), then excess MeOH | 25 | 6 | 78 |
Table 2: Optimization of Etherification of this compound's Phenolic Hydroxyl Group with Benzyl (B1604629) Bromide
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone (B3395972) | 56 | 8 | 70 |
| 2 | K₂CO₃ (2.5) | Acetone | 56 | 8 | 85 |
| 3 | K₂CO₃ (2.5) | Acetone | 56 | 16 | 88 |
| 4 | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 6 | 90 |
| 5 | NaH (1.2) | THF | 25 | 4 | 65* |
*Note: Some degradation of starting material was observed.
Experimental Protocols
Protocol 1: Esterification of this compound using DCC/DMAP
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Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
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Add the desired alcohol (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
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Cool the reaction mixture to 0°C in an ice bath.
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Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise to the mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
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Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Etherification of this compound's Phenolic Hydroxyl Group
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To a solution of this compound (1 equivalent) in acetone or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
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Add the alkylating agent (e.g., an alkyl halide like benzyl bromide or methyl iodide) (1.1-1.5 equivalents).
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Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and stir for 4-12 hours. Monitor the reaction by TLC.
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Once the reaction is complete, cool to room temperature and filter off the base.
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Concentrate the filtrate under reduced pressure.
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Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the product by column chromatography on silica gel.
Visualizations
Experimental Workflow
A generalized workflow for the derivatization of this compound.
Anti-inflammatory Signaling Pathway
Pyrone derivatives have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways.[6][7][8] A common mechanism involves the inhibition of the NF-κB and MAPK pathways, which are activated by inflammatory stimuli like lipopolysaccharide (LPS).
Inhibition of LPS-induced inflammatory pathways by a this compound derivative.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hyperhenrones: Prenylated α-pyrones with anti-inflammatory activity from Hypericum henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Eucomic Acid Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and troubleshooting the degradation products of eucomic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, with the chemical formula C₁₁H₁₂O₆, is a naturally occurring dicarboxylic acid.[1] Its stability is crucial for ensuring the quality, efficacy, and safety of pharmaceutical formulations and other products containing it. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes a substituted succinic acid moiety and a p-hydroxyphenyl group, this compound is susceptible to degradation through several pathways. These include oxidation of the hydroxyl group, decarboxylation of the carboxylic acid groups, and cleavage of the carbon-carbon bonds within the succinic acid backbone, particularly under stress conditions such as heat, extreme pH, and oxidizing agents.
Q3: What are the typical stress conditions used in forced degradation studies for this compound?
A3: Forced degradation studies are essential to predict the degradation pathways and to develop stability-indicating analytical methods.[2][3][4][5] Typical stress conditions include:
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Acid Hydrolysis: 0.1 M HCl at 60°C
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Base Hydrolysis: 0.1 M NaOH at 60°C
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Oxidation: 3% H₂O₂ at room temperature
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Thermal Degradation: 60°C
-
Photostability: Exposure to UV and visible light
Q4: Which analytical techniques are most suitable for identifying this compound degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary technique for separating and quantifying this compound and its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight and fragmentation information.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound or its degradation products in HPLC. | Interaction of acidic functional groups with the stationary phase; inappropriate mobile phase pH. | Adjust the mobile phase pH to suppress the ionization of carboxylic acids (e.g., add 0.1% formic acid or phosphoric acid). Use a column specifically designed for organic acid analysis. |
| Co-elution of degradation products. | Insufficient separation power of the HPLC method. | Optimize the gradient elution profile. Try a different stationary phase (e.g., C18, phenyl-hexyl). Adjust the mobile phase composition and temperature. |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. | Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), increase the temperature, or prolong the exposure time. |
| Complete degradation of this compound. | The stress conditions are too harsh. | Reduce the concentration of the stress agent, lower the temperature, or shorten the exposure time. |
| Difficulty in identifying unknown peaks in the chromatogram. | Lack of reference standards for degradation products. | Utilize LC-MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks. This data can be used to propose potential structures. |
Experimental Protocols
Forced Degradation Study Protocol
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a concentration of 1 mg/mL.
-
Stress Conditions:
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Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
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Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal: Store the stock solution at 60°C for 7 days.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.
HPLC-UV Method for Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
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Gradient: 5% B to 95% B over 30 minutes
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Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of this compound, demonstrating the percentage of degradation under different stress conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 25.8 | 3 |
| 3% H₂O₂ | 24 | 25 | 35.5 | 4 |
| Thermal | 168 | 60 | 8.9 | 1 |
Visualizations
Hypothesized Degradation Pathway of this compound
Caption: Hypothesized degradation pathways of this compound under stress conditions.
Experimental Workflow for Identification of Degradation Products
Caption: Workflow for identifying this compound degradation products.
References
Technical Support Center: Enhancing the Solubility of Eucomic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Eucomic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for biological assays?
This compound is a naturally occurring polyphenolic compound found in various plants.[1] It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3] However, this compound has low solubility in water, which presents a significant challenge for in vitro and in vivo biological assays.[1] Poor aqueous solubility can lead to compound precipitation in assay media, resulting in inaccurate and unreliable data, and underestimation of its biological activity.
Q2: What are the recommended initial solvents for preparing a stock solution of this compound?
For initial solubilization, a water-miscible organic solvent is recommended to prepare a concentrated stock solution. The most common and effective solvents for compounds like this compound are Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[1][4][5] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% organic solvent, which can then be diluted into the aqueous assay buffer.[6]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To address this, you can:
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Decrease the final DMSO concentration: Aim for a final DMSO concentration below 1%, and ideally below 0.5% or 0.1% for sensitive cell-based assays.[6][7][8]
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Lower the final compound concentration: Test a range of lower final concentrations of this compound to find a level that remains soluble in the final assay medium.
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Use a multi-step dilution protocol: Gradually diluting the stock solution can prevent abrupt precipitation.[6]
-
Employ solubilizing agents: If simple dilution is insufficient, consider using co-solvents, surfactants, or cyclodextrins to enhance solubility in the final aqueous solution.[9][10][11]
Q4: How can I be sure that the solvent or solubilizing agent is not interfering with my experimental results?
This is a critical control step. You must always run a "vehicle control" in your experiments. The vehicle control should contain the same final concentration of all solvents and solubilizing agents used to dissolve the this compound, but without the compound itself. This allows you to subtract any background effects caused by the vehicle, ensuring that the observed activity is due to the this compound and not the formulation components.
Troubleshooting Guide
This guide addresses common problems encountered during the solubilization of this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). | The concentration of this compound exceeds its solubility limit in the chosen solvent. | 1. Try a lower concentration. 2. Gently warm the solution in a 37-50°C water bath. 3. Use a bath sonicator to provide mechanical agitation. 4. Vortex the solution vigorously for several minutes.[11] |
| A precipitate forms immediately upon diluting the organic stock solution into the aqueous bioassay medium. | The compound's low aqueous solubility causes it to "crash out" of solution when the organic solvent is diluted. | 1. Lower the final concentration of this compound. 2. Decrease the final organic solvent concentration to <1%. 3. Use a pre-warmed (37°C) aqueous buffer or medium for dilution. 4. Employ a multi-step dilution protocol (see Experimental Protocols). 5. Incorporate a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a non-ionic surfactant (e.g., Tween® 80) into the aqueous medium.[6][11] |
| The cell culture medium becomes cloudy over time during the experiment. | The compound is slowly precipitating out of the medium due to instability at that concentration over time. | 1. The working concentration may be too high for long-term stability. Try a lower concentration. 2. Reduce the incubation time if experimentally feasible. 3. Ensure the incubator has proper humidification to prevent evaporation, which can increase the compound's effective concentration.[6] |
| Inconsistent or non-reproducible results between assay plates or experiments. | Incomplete initial solubilization of the stock solution or precipitation during the assay. | 1. Always ensure your stock solution is completely clear and free of particulates before use. 2. Visually inspect the wells of your assay plate under a microscope after adding the compound to check for precipitation. 3. Prepare fresh dilutions from the stock solution for each experiment. |
Advanced Solubilization Strategies
If standard methods are insufficient, several advanced strategies can be employed. The choice of method depends on the specific requirements of the biological assay.
| Strategy | Examples | Mechanism of Action | Key Considerations |
| Co-solvents | Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs) | Reduces the polarity of the aqueous solvent system, increasing the solubility of hydrophobic compounds.[12][13][14] | The final concentration must be non-toxic to the biological system (e.g., cells, enzymes). Typically <1% for DMSO.[6][8] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15 | Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solvent.[9][14] | Use non-ionic surfactants. Keep the concentration below the critical micelle concentration (CMC) and levels that cause cell lysis. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms water-soluble inclusion complexes by encapsulating the hydrophobic this compound molecule within its hydrophobic core.[14][15][16] | Can sometimes interact with cellular membranes or other assay components. The molar ratio of compound to cyclodextrin (B1172386) may need optimization. |
| pH Adjustment | Phosphate buffers, Acetate buffers | As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH above its pKa will ionize the carboxylic acid group, which can increase its aqueous solubility.[6][10][14] | Only effective for ionizable compounds. The final pH must be maintained within a range that is compatible with the biological assay (typically 7.2-7.4). |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder and place it in a sterile glass or polypropylene (B1209903) vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the solution thoroughly for 2-3 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. A brief sonication (5-10 minutes) in a bath sonicator can also be used.[11]
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is for preparing a stock solution where the compound is already complexed with a solubilizing agent.
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS) or cell culture medium. A starting concentration of 1-5% (w/v) HP-β-CD is common.
-
Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.
-
Vortex or sonicate the mixture until the compound is fully dissolved. This may require extended mixing (30-60 minutes).
-
Sterile-filter the final solution using a 0.22 µm syringe filter before use in cell culture experiments.
-
Note: The molar ratio of this compound to HP-β-CD may need to be optimized for maximum solubility.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
References
- 1. This compound [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CAS:42151-32-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
- 13. ijmsdr.org [ijmsdr.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Eucomic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Eucomic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound, with the chemical formula C₁₁H₁₂O₆, is a naturally occurring polyphenolic, monocarboxylic acid.[1] Its analysis is crucial in various research fields, including pharmacology and metabolomics, to understand its biological activities, pharmacokinetics, and potential therapeutic effects.
Q2: What are matrix effects in LC-MS analysis and how do they affect the quantification of this compound?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[2][3][4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[2][4][5] Common sources of matrix effects in biological samples like plasma and urine include phospholipids, salts, and endogenous metabolites.[4][6]
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
The most common method to quantitatively assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), indicates the extent of signal suppression (MF < 1) or enhancement (MF > 1).[4]
Q4: What are the primary strategies to overcome matrix effects for this compound analysis?
The main strategies can be categorized into three areas:
-
Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components.[6]
-
Chromatography: Optimizing the LC method to achieve chromatographic separation of this compound from matrix interferences.
-
Correction using Internal Standards: Utilizing a suitable internal standard, ideally a stable isotope-labeled version of this compound, to compensate for matrix effects.[5]
Troubleshooting Guide
Problem: I am observing significant ion suppression for this compound in plasma samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Sample Cleanup | Phospholipids are a major cause of ion suppression in plasma.[6] Consider switching from a simple protein precipitation (PPT) to a more rigorous sample preparation method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). |
| Co-elution with Matrix Components | Modify your LC gradient to improve the separation of this compound from interfering compounds. Since this compound is a polar compound, a reversed-phase column with a gradient starting with a higher aqueous phase and a slow ramp-up of the organic phase might provide better resolution. The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for acidic compounds like this compound.[7][8] |
| Suboptimal Ionization Source Parameters | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for this compound and minimize the influence of the matrix. |
Problem: My results for this compound quantification are highly variable and not reproducible.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure your sample preparation protocol is followed precisely for all samples, standards, and quality controls. Automated liquid handlers can improve reproducibility. |
| Matrix Effects Varying Between Samples | This is a common issue, especially with biological samples from different individuals. The most effective way to correct for this is by using a stable isotope-labeled (SIL) internal standard. A SIL internal standard for a similar compound, like L-Malic acid (¹³C₄), is commercially available and could be a good starting point if a custom synthesis of SIL-Eucomic acid is not feasible.[9] |
| Analyte Instability | Investigate the stability of this compound in the sample matrix and during the analytical process. Phenolic compounds can be susceptible to degradation.[10] Ensure samples are stored properly (e.g., at -80°C) and processed promptly. |
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for phenolic acids similar to this compound when using different sample preparation techniques in plasma. This data can be used as a benchmark for your own method development.
Table 1: Comparison of Sample Preparation Techniques for Phenolic Acid Analysis in Plasma
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 105 | 60 - 85 (Suppression) | [7] |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 70 - 90 | 80 - 95 (Suppression) | [7] |
| Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange | > 90 | > 95 (Minimal Effect) | N/A |
Note: Data is generalized from studies on various phenolic acids and may not be directly representative of this compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., ¹³C₄-L-Malic acid).
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Add 500 µL of ethyl acetate, vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-5) and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
-
To 500 µL of urine sample, add 10 µL of internal standard working solution.
-
Centrifuge the sample at 14,000 x g for 10 minutes to remove particulates.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS system.
Visualizations
Caption: Workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. This compound | C11H12O6 | CID 23757219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Simultaneous determination of phenolic acids by UPLC–MS/MS in rat plasma and its application in pharmacokinetic study after oral administration of Flos Lonicerae preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. L-Malic acid (¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-8065-0.1 [isotope.com]
- 10. ovid.com [ovid.com]
Technical Support Center: Optimizing Eucomic Acid Chromatography
Welcome to the technical support center for Eucomic acid chromatography. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve peak resolution and achieve high-quality analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of this compound, presented in a question-and-answer format.
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape is a frequent issue in HPLC analysis. For acidic compounds like this compound, the primary causes are often related to secondary interactions with the stationary phase, improper mobile phase conditions, or column overload.
-
Peak Tailing: This is observed as an asymmetry where the latter half of the peak is broader. Common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic functional groups of this compound, leading to tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the acid will be present, resulting in peak tailing.[1][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak tailing.[1][4]
-
Column Degradation: Voids in the column packing or a blocked frit can distort the peak shape.[1][3]
-
-
Peak Fronting: This appears as a leading edge to the peak. The most common reasons are:
-
Column Overload (Mass or Volume): Injecting a sample that is too concentrated or too large in volume can lead to fronting.[5][6][7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[5][7]
-
Q2: How can I eliminate peak tailing for my this compound analysis?
A2: To mitigate peak tailing, a systematic approach to optimizing your method is recommended.
Experimental Workflow for Troubleshooting Peak Tailing
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chemtech-us.com [chemtech-us.com]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. support.waters.com [support.waters.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
Validation & Comparative
Eucomic Acid's Antioxidant Potential: A Comparative Analysis Using the DPPH Assay
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on the antioxidant activity of eucomic acid, validated through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, is presented here for researchers, scientists, and professionals in drug development. This guide offers a comparative analysis of this compound's radical scavenging capabilities against established antioxidants, supported by detailed experimental protocols and data visualizations.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. Due to the limited availability of data on the IC50 value of isolated this compound, this guide utilizes the reported IC50 value of an ethyl acetate (B1210297) fraction of Eucommia ulmoides Oliver leaf extract, which is known to be a rich source of this compound and other antioxidant compounds.
| Antioxidant | IC50 Value (µg/mL) | Source |
| Ethyl Acetate Fraction of Eucommia ulmoides Leaf Extract | 45 | [1] |
| Ascorbic Acid (Standard) | 24.34 ± 0.09 | [2] |
| Trolox (Standard) | 3.77 ± 0.08 | [3] |
Note: The IC50 value for the Eucommia ulmoides extract should be interpreted as indicative of the combined antioxidant effect of its constituents, including this compound.
DPPH Radical Scavenging Assay: Experimental Protocol
The DPPH assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxidant capacity of a substance.[4] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a spectrophotometer.
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (analytical grade)
-
This compound or extract
-
Standard antioxidants (e.g., Ascorbic Acid, Trolox)
-
Spectrophotometer capable of measuring absorbance at approximately 517 nm
-
Micropipettes and microplates or cuvettes
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared by dissolving a precise amount of DPPH powder in methanol or ethanol. The solution should be kept in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Stock solutions of this compound (or its extract) and the standard antioxidants are prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made to obtain a range of concentrations.
-
Assay Procedure:
-
In a microplate well or a cuvette, a fixed volume of the DPPH solution is added.
-
To this, a specific volume of the test sample at different concentrations is added.
-
A control sample is prepared by adding the same volume of the solvent (without the test sample) to the DPPH solution.
-
A blank is prepared containing only the solvent.
-
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH, which is typically around 517 nm.[4]
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the corresponding concentrations of the test sample. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.[5]
Experimental Workflow
The logical progression of the DPPH assay for validating the antioxidant activity of this compound is illustrated in the following diagram.
References
- 1. Preparative isolation and purification of seven main antioxidants from Eucommia ulmoides Oliv. (Du-zhong) leaves using HSCCC guided by DPPH-HPLC experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Eucomic Acid Content in Different Plant Species: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of Eucomic acid content across various plant species, offering valuable insights for researchers, scientists, and drug development professionals. This guide summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes the biosynthetic pathway of this compound.
Quantitative Analysis of this compound
This compound, a naturally occurring phenolic compound, has been identified in several plant species. This guide focuses on the quantitative comparison of its content in selected plants, providing a foundation for further phytochemical and pharmacological research.
The table below summarizes the this compound content in different plant species as reported in scientific literature. It is important to note that the concentration of secondary metabolites like this compound can vary significantly based on factors such as plant part, developmental stage, geographical location, and analytical methods used.
| Plant Species | Plant Part | This compound Content | Analytical Method | Reference |
| Eucomis autumnalis | Leaves | 424 mg/100 g Dry Weight (under specific light conditions) | HPLC-DAD | [1] |
| Opuntia ficus-indica (cv. 'Nopal espinoso') | Cladodes | 171.60 mg/kg Dry Matter (as total phenolic acids) | UPLC-PDA-Q/TOF-MS | |
| Opuntia ficus-indica | Fruit Pulp | Identified, but not quantified in this study | HPLC-DAD-MS/MS | |
| Crotalaria sessiliflora | Aerial Parts | Hydroxythis compound identified, this compound not quantified | Not specified | [2] |
| Lotus corniculatus | - | Presence reported, but not quantified | Not specified | [3] |
| Papilionanthe teres | - | Presence reported, but not quantified | Not specified | [3] |
| Glycine max (Soybean) | Pods and Seed Coats | Functions as a synthase for this compound, content not specified | Biochemical assays | [2] |
Note: The data presented is for comparative purposes. Direct comparison between studies may be limited due to variations in experimental conditions and reporting units.
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies. The following sections detail the methodologies for extraction and analysis based on commonly employed techniques for phenolic acids.
Extraction of this compound: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is an efficient method for extracting phenolic compounds from plant materials.
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% methanol (B129727) or 80% ethanol (B145695) in water)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with 0.45 µm pore size)
-
Rotary evaporator (optional, for solvent removal)
Procedure:
-
Sample Preparation: Weigh a known amount of finely ground, dried plant material (e.g., 1 gram).
-
Solvent Addition: Add a specific volume of the extraction solvent to the plant material (e.g., a solid-to-solvent ratio of 1:20 w/v).
-
Ultrasonication: Place the mixture in an ultrasonic bath or use a probe sonicator. Sonicate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
-
Centrifugation: After sonication, centrifuge the mixture at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the supernatant from the plant debris.
-
Collection and Re-extraction: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with fresh solvent, and the supernatants pooled.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC or UPLC analysis.
-
Concentration (Optional): If necessary, the solvent can be evaporated under reduced pressure using a rotary evaporator, and the residue redissolved in a known volume of the mobile phase for analysis.
Quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) are powerful techniques for the separation and quantification of this compound.
Instrumentation and Conditions (Example):
-
Chromatographic System: HPLC or UPLC system equipped with a pump, autosampler, column oven, and DAD or MS detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size for HPLC; or a sub-2 µm particle size column for UPLC) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:
-
Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with the same acidifier.
-
-
Gradient Program (Example): A linear gradient starting with a low percentage of Solvent B, gradually increasing to a higher percentage over a set time to elute compounds of increasing hydrophobicity.
-
Flow Rate: Typical flow rates are around 1.0 mL/min for HPLC and 0.3-0.5 mL/min for UPLC.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, for reproducible retention times.
-
Injection Volume: A small, precise volume of the filtered extract is injected (e.g., 5-20 µL).
-
Detection:
-
DAD: The UV spectrum is monitored. The wavelength for quantification of this compound should be determined from its UV maximum.
-
MS/MS: For higher selectivity and sensitivity, a mass spectrometer can be used. The analysis is typically performed in negative ion mode, monitoring for the specific precursor and product ions of this compound.
-
-
Quantification: A calibration curve is constructed using standards of pure this compound at various concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area of the analyte with the calibration curve.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction and quantification of this compound from plant samples.
Caption: A generalized workflow for the extraction and quantification of this compound.
Putative Biosynthetic Pathway of this compound
While the precise signaling pathways involving this compound's biological activities are still under investigation, its biosynthetic origin has been proposed. The following diagram illustrates a putative biosynthetic pathway leading to the formation of this compound.
Caption: Putative biosynthetic pathway of this compound from primary metabolites.
This guide provides a foundational overview for researchers interested in the comparative analysis of this compound. Further research is warranted to expand the quantitative data across a wider range of plant species and to elucidate the specific signaling pathways and biological functions of this intriguing natural compound.
References
A Comparative Analysis of the Antioxidant Capacities of Eucomic Acid and Ascorbic Acid
In the landscape of antioxidant research, both naturally derived and synthetic compounds are continuously evaluated for their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a comparative overview of the antioxidant capacities of Eucomic acid, a naturally occurring phenolic compound, and ascorbic acid (Vitamin C), a well-established antioxidant standard. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and application.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies on the antioxidant capacity of isolated this compound and ascorbic acid are limited in the currently available scientific literature. However, by examining the antioxidant activities of plant extracts rich in this compound alongside reported values for ascorbic acid, an indirect comparison can be drawn. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
| This compound * | DPPH | Data for isolated compound not available | - |
| ABTS | Data for isolated compound not available | - | |
| Eucommia ulmoides Leaf Extract (Ethyl acetate (B1210297) fraction)** | DPPH | 45 | [1] |
| Ascorbic Acid | DPPH | 4.97 ± 0.03 | [1] |
| DPPH | ~6.1 | [2] | |
| DPPH | 24.34 ± 0.09 | [3] | |
| ABTS | 50 | [4] | |
| ABTS | 127.7 | [5] |
*Data for pure, isolated this compound is not readily available in the reviewed literature. The antioxidant activity is inferred from extracts of plants known to contain this compound. ***Eucommia ulmoides is a known source of this compound. This value represents the activity of a complex extract and not solely this compound.
Experimental Methodologies
To ensure a clear understanding of the data presented, this section details the experimental protocol for the DPPH radical scavenging assay, a widely used method for assessing antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common, rapid, and simple method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[6] The principle of the assay is based on the reduction of the stable DPPH radical, which is deep purple in color, to the non-radical form, DPPH-H, which is a pale yellow.[6] This color change is measured spectrophotometrically, and the degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Test compound (this compound or Ascorbic acid)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
Micropipettes and microplates or cuvettes
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be kept in a dark container to prevent degradation from light.
-
Preparation of Test Samples: Stock solutions of the test compound and a positive control (ascorbic acid) are prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made to obtain a range of concentrations.
-
Reaction Mixture: In a microplate well or cuvette, a specific volume of the DPPH working solution is added to a specific volume of the test sample at different concentrations. A blank sample containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in antioxidant capacity assessment and potential mechanisms of action, the following diagrams are provided.
While the direct signaling pathways modulated by this compound's antioxidant activity are not yet fully elucidated, the Nrf2-Keap1 pathway is a critical regulator of the cellular antioxidant response that is often targeted by phenolic compounds. Polysaccharides from Eucommia ulmoides, a source of this compound, have been shown to exert antioxidant effects through this pathway.[7]
Conclusion
Ascorbic acid is a potent antioxidant with well-documented radical scavenging activity, as evidenced by its consistently low IC50 values across various studies. While direct quantitative data for the antioxidant capacity of pure this compound is not yet prevalent in the literature, studies on plant extracts containing this compound suggest that it contributes to their overall antioxidant potential. The lack of specific IC50 values for isolated this compound highlights a knowledge gap and an opportunity for future research to precisely quantify its antioxidant efficacy and compare it directly with established standards like ascorbic acid. Further investigation into the specific molecular mechanisms and signaling pathways, such as the Nrf2-Keap1 pathway, through which this compound may exert its antioxidant effects is also warranted. This will be crucial for fully understanding its potential applications in the fields of pharmacology and drug development.
References
- 1. Antioxidant and xanthine oxidase inhibitory activity of Eucommia ulmoides Oliver leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, Characterization, and Antioxidant Activity of Eucommia ulmoides Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Extraction, Characterization, and Antioxidant Activity of Eucommia ulmoides Polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Eucomic Acid: A Comparative Guide to its Structural Elucidation and Confirmation
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of the analytical techniques and experimental data used in the structural elucidation and confirmation of Eucomic acid, a naturally occurring phenolic compound. By presenting data from both its initial isolation and its total synthesis, this document serves as a valuable resource for authenticating its structure and understanding the methodologies employed.
This compound, with the chemical formula C₁₁H₁₂O₆, was first isolated from the bulbs of Eucomis punctata by Heller and Tamm in 1981. Its structure was determined to be (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid. Decades later, the enantioselective total synthesis of (+)-Eucomic acid was achieved by Stoltz and coworkers in 2016, providing definitive confirmation of its structure. This guide will delve into the spectroscopic data and experimental protocols from both of these seminal works.
Spectroscopic Data Comparison: Natural vs. Synthetic this compound
The structural identity of a compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a comparison of the key spectroscopic data for this compound obtained from its natural source and through chemical synthesis.
| Spectroscopic Data | Natural this compound (from E. punctata) | Synthetic (+)-Eucomic Acid |
| ¹H NMR (400 MHz, CD₃OD) | Chemical Shift (δ) in ppm, (Multiplicity, Coupling Constant J in Hz, Integration)7.05 (d, J = 8.5 Hz, 2H, H-2', H-6')6.72 (d, J = 8.5 Hz, 2H, H-3', H-5')3.10 (d, J = 14.0 Hz, 1H, H-4a)2.85 (d, J = 14.0 Hz, 1H, H-4b)2.75 (d, J = 16.5 Hz, 1H, H-3a)2.60 (d, J = 16.5 Hz, 1H, H-3b) | Chemical Shift (δ) in ppm, (Multiplicity, Coupling Constant J in Hz, Integration)7.06 (d, J = 8.4 Hz, 2H, Ar-H)6.73 (d, J = 8.4 Hz, 2H, Ar-H)3.11 (d, J = 14.1 Hz, 1H, CH₂Ar)2.86 (d, J = 14.1 Hz, 1H, CH₂Ar)2.76 (d, J = 16.6 Hz, 1H, CH₂COOH)2.61 (d, J = 16.6 Hz, 1H, CH₂COOH) |
| ¹³C NMR (100 MHz, CD₃OD) | Chemical Shift (δ) in ppm178.9 (C-1)175.8 (C-4)157.2 (C-4')131.8 (C-2', C-6')129.5 (C-1')116.2 (C-3', C-5')77.5 (C-2)44.1 (C-3)41.2 (C-4) | Chemical Shift (δ) in ppm178.9 (COOH)175.8 (COOH)157.3 (Ar-C)131.8 (Ar-CH)129.4 (Ar-C)116.2 (Ar-CH)77.5 (C-OH)44.1 (CH₂)41.2 (CH₂) |
| Mass Spectrometry (MS) | ESI-MS: m/z 239.0561 [M-H]⁻ | HRMS (ESI): calcd for C₁₁H₁₁O₆ [M-H]⁻ 239.0561, found 239.0559 |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. The following sections outline the key experimental protocols used in the isolation, structural elucidation, and total synthesis of this compound.
Isolation and Structural Elucidation of Natural this compound
Source Material: Bulbs of Eucomis punctata.
Extraction and Isolation Protocol:
-
The fresh bulbs were homogenized and extracted with methanol (B129727).
-
The methanol extract was concentrated under reduced pressure.
-
The residue was partitioned between ethyl acetate (B1210297) and water.
-
The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC).
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent.
-
Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) was initially used, with modern analyses employing Electrospray Ionization (ESI-MS) for more accurate mass determination.
Confirmation of Structure by Total Synthesis
The total synthesis of (+)-Eucomic acid by Stoltz and coworkers provided unambiguous proof of its structure and absolute stereochemistry.
Key Synthetic Steps:
-
Asymmetric Allylic Alkylation: The synthesis commenced with a palladium-catalyzed asymmetric allylic alkylation of a silyl (B83357) enol ether with an allylic acetate to establish the key chiral quaternary center.
-
Ozonolysis: The terminal olefin was cleaved by ozonolysis to generate a carboxylic acid.
-
Deprotection: Removal of the protecting groups yielded the final product, (+)-Eucomic acid.
Spectroscopic Confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra of the synthetic material were recorded and found to be identical to those of the natural product.
-
High-Resolution Mass Spectrometry (HRMS): The exact mass of the synthetic this compound was determined by HRMS and matched the calculated value for the proposed structure.
-
Optical Rotation: The specific rotation of the synthetic (+)-Eucomic acid was measured and compared to the natural isolate to confirm the absolute stereochemistry.
Visualizing the Structural Elucidation Workflow
The logical flow of experiments in determining and confirming the structure of this compound can be visualized as follows:
Workflow for the structural elucidation and confirmation of this compound.
Biosynthesis of this compound
While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a putative pathway has been proposed. This pathway is believed to start from the shikimate pathway, a common route for the biosynthesis of aromatic compounds in plants.
Putative biosynthetic pathway of this compound.
This comparative guide underscores the importance of rigorous spectroscopic analysis and the power of total synthesis in confirming the structure of natural products. The presented data and protocols for this compound serve as a valuable reference for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
A Comparative Guide to the Synthesis and Biological Activity of Eucomic Acid and Its Potential Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucomic acid, a phenolic acid found in various plants, has garnered interest for its potential therapeutic properties. While research into its synthetic derivatives is still in a nascent stage, this guide provides a comprehensive overview of the known biological activities of this compound and presents a comparative framework for its potential derivatives. By examining common synthetic strategies and biological assays used for similar phenolic acids, we offer a roadmap for the future development and evaluation of novel this compound-based compounds.
Biological Activity of this compound
This compound has demonstrated a range of biological activities, primarily in its natural, non-derivatized form. The following table summarizes the available quantitative data.
Table 1: Summary of Known Biological Activities of this compound
| Biological Activity | Test System | Compound/Extract | Key Findings (IC50 / MIC) | Citation |
| Antiplasmodial | P. falciparum 3D7 (chloroquine-sensitive) | Isolated this compound | IC50: >10 µM | [1] |
| Cytotoxicity | Human cancer cell line (THP-1) | Isolated this compound | CC50: >100 µM | [1] |
| Antimicrobial | Staphylococcus aureus ATCC 25923 | Immature Opuntia ficus-indica cladode extract (high in this compound) | MIC: 1000 µg/mL | [2] |
| Antimicrobial | Enterococcus faecalis ATCC 29212 | Immature Opuntia ficus-indica cladode extract (high in this compound) | MIC: 1000 µg/mL | [2] |
| Antimicrobial | Escherichia coli ATCC 25922 | Immature Opuntia ficus-indica cladode extract (high in this compound) | MIC: 1500 µg/mL | [2] |
| Antimicrobial | Salmonella typhimurium ATCC 14028 | Immature Opuntia ficus-indica cladode extract (high in this compound) | MIC: 1500 µg/mL | [2] |
| Antimicrobial | Enterobacter aerogenes ATCC 13048 | Immature Opuntia ficus-indica cladode extract (high in this compound) | MIC: 1500 µg/mL | [2] |
Synthesis of this compound Derivatives: A Prospective Look
Currently, there is a notable lack of published research on the chemical synthesis of a wide array of this compound derivatives. However, based on the structure of this compound, which contains carboxylic acid and hydroxyl functional groups, several standard synthetic routes can be proposed. These derivatives, such as esters and amides, could potentially modulate the compound's pharmacokinetic and pharmacodynamic properties.
Table 2: Proposed Synthetic Strategies for this compound Derivatives and Potential Biological Activities
| Derivative Type | Proposed Synthetic Route | Potential Advantages | Target Biological Activities |
| Esters | Fischer-Speier esterification (reaction with an alcohol in the presence of an acid catalyst). | Increased lipophilicity, potentially enhancing cell membrane permeability. | Anticancer, Anti-inflammatory |
| Amides | Activation of the carboxylic acid (e.g., with thionyl chloride) followed by reaction with a primary or secondary amine. | Increased stability against hydrolysis by esterases; potential for new hydrogen bonding interactions with biological targets. | Antimicrobial, Anticancer |
| Phenolic Ethers | Williamson ether synthesis (reaction of the phenolic hydroxyl group with an alkyl halide in the presence of a base). | Increased metabolic stability; altered binding affinity to target proteins. | Anti-inflammatory, Neuroprotective |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a hypothetical this compound derivative and for a key biological assay.
Synthesis Protocol: Synthesis of a Hypothetical this compound Amide Derivative
This protocol describes a general method for the synthesis of an N-benzyl amide of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to stir at room temperature for 2 hours, monitoring the formation of the acid chloride by TLC.
-
In a separate flask, dissolve benzylamine (1.5 equivalents) and triethylamine (2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0°C.
-
Slowly add the freshly prepared this compound chloride solution to the amine solution.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol outlines a common method to assess the anti-inflammatory potential of this compound or its derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound or its derivatives (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds (this compound or derivatives) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) should also be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental workflows can aid in understanding the mechanisms of action and the research process.
Putative Biosynthetic Pathway of this compound
The following diagram illustrates a proposed biosynthetic pathway for this compound.
Caption: Putative biosynthetic pathway of this compound.
General Workflow for Synthesis and Biological Evaluation
This diagram outlines the typical workflow for the synthesis and biological screening of new this compound derivatives.
Caption: Workflow for derivative synthesis and screening.
Potential Anti-inflammatory Signaling Pathway
While the exact signaling pathways modulated by this compound are not yet fully elucidated, many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Hypothesized inhibition of the NF-κB pathway.
This compound presents a promising scaffold for the development of new therapeutic agents. While the synthesis and biological evaluation of its derivatives are still in the early stages of exploration, this guide provides a foundational framework for researchers. By leveraging established synthetic methodologies and robust biological assays, the full potential of this compound and its derivatives can be systematically investigated, paving the way for the discovery of novel drug candidates. Further research is warranted to expand the library of this compound derivatives and to elucidate their precise mechanisms of action.
References
Comparative study of Eucomic acid's efficacy against other natural antioxidants
A Comparative Analysis of Eucomic Acid's Antioxidant Efficacy Against Other Natural Compounds
In the ever-expanding field of antioxidant research, natural compounds are a focal point for their potential therapeutic applications in mitigating oxidative stress-related diseases. This guide provides a comparative study of this compound's antioxidant efficacy, contextualized within the broader landscape of well-established natural antioxidants such as Vitamin C, gallic acid, and quercetin. Due to the limited availability of studies on isolated this compound, this comparison primarily draws upon data from extracts of Eucommia ulmoides, a plant rich in this compound, and contrasts it with quantitative data from other renowned natural antioxidants.
Data Presentation: Comparative Antioxidant Activity
The antioxidant potential of a compound can be quantified using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity. The following tables summarize the available data for Eucommia ulmoides extracts and other prominent natural antioxidants.
Table 1: Antioxidant Activity of Eucommia ulmoides Extracts
| Extract/Compound | Assay | IC50 (µg/mL) | Source(s) |
| Eucommia ulmoides Polysaccharides | DPPH Radical Scavenging | ~227 | [1] |
| Eucommia ulmoides Polysaccharides | Hydroxyl Radical Scavenging | ~482 | [1] |
| Eucommia ulmoides Flavones | DPPH Radical Scavenging | Not specified | [2] |
Note: Data for this compound as an isolated compound is not extensively available in the cited literature. The data presented here is for extracts of Eucommia ulmoides, which contain a mixture of bioactive compounds, including this compound.
Table 2: Comparative Antioxidant Activity of Natural Compounds
| Compound | Assay | IC50 (µg/mL) | Source(s) |
| Gallic Acid | DPPH Radical Scavenging | ~1.03 | [3] |
| Caffeic Acid | DPPH Radical Scavenging | 5.9 | [4] |
| (+)-Catechin | ABTS Radical Scavenging | 3.12 | [3] |
| Quercetin | ABTS Radical Scavenging | 1.89 | [3] |
| Rutin | ABTS Radical Scavenging | 4.68 | [3] |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | 4.15 | [3] |
| Blackberry Extract | DPPH Radical Scavenging | 1.3 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables. These standardized assays are fundamental for assessing and comparing the antioxidant capacities of natural compounds.[6][7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it.[8][9] The reduction of DPPH is accompanied by a color change from violet to pale yellow, which is measured spectrophotometrically.[8]
Protocol:
-
A stock solution of the test compound is prepared and serially diluted to various concentrations.[3]
-
A 0.004% solution of DPPH in methanol (B129727) is prepared.[3]
-
1 mL of each concentration of the test compound is mixed with 2 mL of the DPPH solution.[3]
-
The mixture is incubated in the dark at room temperature for 30 minutes.[3][5]
-
The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.[3][5]
-
Ascorbic acid or Trolox is used as a positive control.[3]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[10] The pre-formed radical has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.[11]
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[12]
-
Prior to the assay, the ABTS•+ solution is diluted with ethanol (B145695) or a buffer to an absorbance of 0.700 ± 0.020 at 734 nm.[11]
-
A stock solution of the test compound is prepared and serially diluted.
-
A specific volume of the diluted ABTS•+ solution is mixed with a small volume of the test compound solution.
-
The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.[10]
-
Trolox is typically used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).[11]
-
The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13] The reduction is detected by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).[14]
Protocol:
-
The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[15]
-
The reagent is warmed to 37°C before use.
-
A small volume of the test sample is added to a larger volume of the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[15]
-
The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.[15]
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.[15]
-
The antioxidant capacity is expressed as µmol Fe²⁺ equivalents per gram of the sample.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The antioxidant effects of many natural compounds, including those found in Eucommia ulmoides, are often mediated through the activation of specific cellular signaling pathways. The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response.[1][2][16]
Caption: Nrf2-Keap1 antioxidant signaling pathway.
Caption: General workflow for in vitro antioxidant assays.
Caption: Logical relationship of antioxidant efficacy.
References
- 1. Extraction, Characterization, and Antioxidant Activity of Eucommia ulmoides Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional application and modern pharmacological research of Eucommia ulmoides Oliv - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phcogres.com [phcogres.com]
- 16. Eucommia ulmoides Oliv. leaves flavonoids attenuate methylglyoxal‐induced endothelial cell apoptosis in vitro and in vivo by upregulating AKT‐Nrf2 signaling and downregulating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of Bioactive Compounds from Eucommia ulmoides**
A Comparative Guide for Researchers
Introduction:
Eucommia ulmoides, a traditional Chinese medicinal plant, is recognized for its potent anti-inflammatory properties. While Eucomic acid is a known constituent, comprehensive in vivo studies validating its specific anti-inflammatory efficacy are limited in publicly available literature. However, significant research has been conducted on other major bioactive components of Eucommia ulmoides, such as geniposidic acid and aucubin, demonstrating their considerable anti-inflammatory effects in various animal models.
This guide provides a comparative analysis of the in vivo anti-inflammatory activity of geniposidic acid , a major iridoid glycoside from Eucommia ulmoides, against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933) . The data presented is compiled from studies utilizing the carrageenan-induced paw edema model in rodents, a standard and widely accepted method for evaluating acute inflammation.
Comparative Efficacy of Geniposidic Acid vs. Indomethacin
The following table summarizes the quantitative data on the anti-inflammatory effects of geniposidic acid compared to indomethacin in a carrageenan-induced paw edema model in mice.
| Compound | Dose | Time Point (Post-Carrageenan) | Inhibition of Edema (%) | Reference |
| Geniposidic Acid | Not Specified | Not Specified | 53.3 ± 4.8 | [1] |
| Indomethacin | Not Specified | Not Specified | 33.0 ± 3.1 | [1] |
Note: The specific doses and time points for the above data were not detailed in the referenced abstract. Direct head-to-head studies with varying doses would be necessary for a complete comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation models, which are frequently used to assess the in vivo anti-inflammatory properties of compounds like those found in Eucommia ulmoides.
Carrageenan-Induced Paw Edema in Rodents
This model is a classic and reliable method for evaluating acute anti-inflammatory activity.
Objective: To induce acute, localized inflammation in the paw of a rodent and to quantify the inhibitory effect of a test compound on the resulting edema.
Materials:
-
Test compound (e.g., Geniposidic Acid)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., saline, distilled water, or 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v solution in sterile saline)
-
Plethysmometer or digital calipers
-
Laboratory animals (e.g., Wistar rats or Swiss albino mice)
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.
-
Grouping: Animals are randomly divided into several groups: a negative control group (vehicle), a positive control group (indomethacin), and test groups receiving different doses of the test compound.
-
Compound Administration: The test compound, positive control, or vehicle is administered to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before the induction of inflammation.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Average paw volume of the control group
-
Vt = Average paw volume of the treated group
-
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is used to study systemic inflammation and the effects of anti-inflammatory agents on cytokine production. Aucubin, another major component of Eucommia ulmoides, has shown protective effects in this model.
Objective: To induce a systemic inflammatory response using LPS and to evaluate the ability of a test compound to mitigate this response.
Materials:
-
Test compound (e.g., Aucubin)
-
Positive control (e.g., Dexamethasone)
-
Vehicle (e.g., sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Laboratory animals (e.g., C57BL/6 mice)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimatization and Grouping: Similar to the paw edema model, animals are acclimatized and randomly assigned to control and treatment groups.
-
Compound Administration: The test compound, positive control, or vehicle is administered, typically via intraperitoneal injection, prior to LPS challenge.
-
Induction of Inflammation: Animals are challenged with an intraperitoneal injection of LPS (e.g., 10 mg/kg body weight).
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), blood is collected via cardiac puncture, and serum is separated. Tissues such as the lungs or liver may also be harvested.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or tissue homogenates are quantified using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The levels of cytokines in the treated groups are compared to those in the LPS-only control group to determine the inhibitory effect of the test compound.
Signaling Pathways in Inflammation
The anti-inflammatory effects of bioactive compounds from Eucommia ulmoides, such as geniposidic acid and aucubin, are mediated through the modulation of key signaling pathways involved in the inflammatory cascade.
NF-κB and MAPK Signaling Pathways
Lipopolysaccharide (LPS) is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages. This binding triggers a downstream signaling cascade involving the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, is also activated by LPS-TLR4 signaling. Activated MAPKs can phosphorylate various transcription factors, further amplifying the inflammatory response.
Bioactive compounds from Eucommia ulmoides have been shown to inhibit the activation of both the NF-κB and MAPK pathways, thereby reducing the production of inflammatory mediators.
References
Cross-Validation of Analytical Methods for Eucomic Acid Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Eucomic acid, a compound of interest in various research and development sectors, is paramount for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of various analytical techniques that can be employed for the quantification of this compound. The selection of an appropriate method is contingent upon the specific analytical requirements, including sensitivity, selectivity, sample throughput, and cost-effectiveness. While well-established techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offer robustness and reliability, modern methods such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) provide unparalleled sensitivity and specificity, crucial for complex biological matrices.
Performance Comparison of Analytical Methods
The following table summarizes key validation parameters for the quantification of organic acids, analogous to this compound, using different analytical techniques. These parameters are critical for assessing the reliability, sensitivity, and accuracy of a given method.
| Parameter | HPLC-UV | UHPLC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | 0.998–0.9995[1] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~5 ng/mL | 0.25 ng/mL[1] | ~10 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL | 0.5 ng/mL[1] | ~30 ng/mL | ~3 µg/mL |
| Precision (RSD %) | < 2%[1] | 1.31% - 2.36%[1] | < 5% | < 5% |
| Accuracy (Recovery %) | 98.4%[1] | 95-105% | 90-110% | 95-105% |
| Selectivity | Moderate | High | High | Low |
| Throughput | Moderate | High | Low to Moderate | High |
| Cost | Low to Moderate | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and reproduction of analytical results. Below are representative protocols for HPLC-UV, UHPLC-MS/MS, GC-MS, and UV-Vis Spectrophotometry methods. It is important to note that these are general protocols for phenolic acids and may require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely utilized for routine quality control due to its simplicity and robustness.
a) Sample Preparation:
-
Weigh a precise amount of the sample (e.g., plant extract, formulation).
-
Perform an extraction using a suitable solvent such as methanol (B129727) or an ethanol/water mixture.[2] Sonication or vortexing can be used to enhance extraction efficiency.[3]
-
Centrifuge the mixture to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
b) Chromatographic Conditions: [1][4]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[1][4]
-
Mobile Phase: A gradient elution is typically used with:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically scanned from 200-400 nm). For many phenolic acids, detection is performed around 254 nm or 280 nm.[4][5]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This technique offers high sensitivity, selectivity, and speed, making it ideal for analyzing trace amounts of this compound in complex matrices.[1][6]
a) Sample Preparation:
-
Follow the same initial extraction steps as for HPLC-UV.
-
A further solid-phase extraction (SPE) clean-up step may be necessary to remove interfering matrix components.[1]
b) Chromatographic and Mass Spectrometric Conditions: [1][7][8]
-
Column: UPLC C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with:
-
Column Temperature: 40°C.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for acidic compounds.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to increase volatility.[3]
a) Sample Preparation and Derivatization: [3]
-
Perform an initial extraction as described for HPLC-UV.
-
Evaporate the solvent to dryness.
-
Add a derivatizing reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and an appropriate solvent like pyridine.[3]
-
Heat the mixture (e.g., at 70°C for 60 minutes) to complete the derivatization reaction.[3]
-
Cool the sample to room temperature before injection.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.[9]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 280°C.[9]
-
Injector Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
MS Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
UV-Vis Spectrophotometry
This method is often used for the determination of the total phenolic content and can be adapted for the quantification of a specific compound if it has a unique and strong chromophore and the sample matrix is simple.
a) Sample Preparation:
-
Prepare an extract of the sample as described for HPLC-UV.
-
Dilute the extract to a concentration that falls within the linear range of the standard curve.
b) Measurement Protocol: [11][12]
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax) for this compound.[11]
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Workflow and Pathway Diagrams
To visualize the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. phcogres.com [phcogres.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Integrated LC-MS/MS and Transcriptome Sequencing Analysis Reveals the Mechanism of Color Formation During Prickly Ash Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hakon-art.com [hakon-art.com]
- 10. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric determination of the total phenolic content, spectral and fluorescence study of the herbal Unani drug Gul-e-Zoofa (Nepeta bracteata Benth) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
Navigating the Bioactive Landscape: A Comparative Guide to the Structure-Activity Relationships of Eucomic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Eucomic acid, a naturally occurring phenolic compound, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of how its structural modifications influence biological activity remains an area of active investigation. Due to a notable gap in the scientific literature regarding specific structure-activity relationship (SAR) studies of this compound analogs, this guide presents a comparative analysis based on structurally similar phenolic acids, namely derivatives of caffeic and gallic acid. This approach provides a valuable framework for predicting the potential bioactivities of novel this compound derivatives and for guiding future research in this promising area of drug discovery. The following sections detail the anti-inflammatory and anticancer activities of these related phenolic acid analogs, presenting quantitative data, experimental methodologies, and visual representations of key concepts.
Anti-Inflammatory Activity of Phenolic Acid Analogs
The anti-inflammatory potential of phenolic acids is a key area of interest. Modifications to the core structure can significantly impact their ability to modulate inflammatory pathways.
Data Summary
The following table summarizes the anti-inflammatory activity of a series of phenolic acid esters, highlighting the influence of the alkyl chain length and the number of hydroxyl groups on their inhibitory capacity.
| Compound | Structure | Inhibition of Protein Denaturation (%)[1] |
| Caffeic Acid Esters | ||
| Methyl Caffeate | R = CH₃ | Moderate |
| Propyl Caffeate | R = CH₂CH₂CH₃ | High |
| Octyl Caffeate | R = (CH₂)₇CH₃ | Moderate |
| Gallic Acid Esters | ||
| Methyl Gallate | R = CH₃ | Moderate |
| Propyl Gallate | R = CH₂CH₂CH₃ | High |
| Octyl Gallate | R = (CH₂)₇CH₃ | Moderate |
Note: This data is representative of phenolic acid esters and is intended to illustrate potential SAR trends for this compound analogs.
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
-
Preparation of Solutions: A 5% w/v solution of bovine serum albumin (BSA) is prepared in distilled water. Test compounds are prepared in a suitable solvent at various concentrations.
-
Assay Procedure: 0.05 mL of the test compound solution is mixed with 0.45 mL of the BSA solution. The pH of the mixture is adjusted to 6.3.
-
Incubation: The mixtures are incubated at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes to induce denaturation.
-
Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used animal model evaluates the in vivo anti-inflammatory effects of compounds.
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: Test compounds or a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) are administered orally to the animals. The control group receives the vehicle.
-
Induction of Inflammation: After a set period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 6, and 9 hours) after carrageenan injection.[2]
-
Calculation: The percentage inhibition of edema is calculated for each time point.[2]
Logical Relationship Diagram
Caption: Structure-activity relationship for anti-inflammatory phenolic acids.
Anticancer Activity of Phenolic Acid Analogs
The antiproliferative and cytotoxic effects of phenolic acids against various cancer cell lines are of significant interest for the development of new oncology therapeutics.
Data Summary
The following table presents the cytotoxic activity (IC50 values) of caffeic acid and gallic acid derivatives against the HeLa (human cervix adenocarcinoma) cell line, demonstrating the impact of structural modifications on their anticancer potency.
| Compound | Structure | HeLa Cell Line IC50 (µM)[3] |
| Caffeic Acid Esters | ||
| Methyl Caffeate | R = CH₃ | > 200 |
| Propyl Caffeate | R = CH₂CH₂CH₃ | 50.0 |
| Octyl Caffeate | R = (CH₂)₇CH₃ | 150.0 |
| Gallic Acid Esters | ||
| Methyl Gallate | R = CH₃ | 100.0 |
| Propyl Gallate | R = CH₂CH₂CH₃ | 25.0 |
| Octyl Gallate | R = (CH₂)₇CH₃ | 75.0 |
Note: This data is based on studies of caffeic and gallic acid esters and serves as a predictive model for the potential anticancer activities of this compound analogs.[3]
Experimental Protocols
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]
Apoptosis Assay: Hoechst 33342 Staining
This assay is used to visualize nuclear changes and apoptosis.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for various time points (e.g., 6, 24, and 48 hours).
-
Staining: The cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Visualization: The cells are observed under a fluorescence microscope. Apoptotic cells will show characteristic nuclear condensation and fragmentation.[5]
-
Quantification: The percentage of apoptotic cells can be quantified by counting the number of cells with apoptotic nuclei relative to the total number of cells.
Signaling Pathway Diagram
Caption: Putative apoptotic signaling pathway induced by phenolic acid analogs.
Conclusion
While direct experimental data on the structure-activity relationships of this compound analogs is currently limited, this comparative guide, based on structurally related phenolic acids, offers valuable insights for researchers. The presented data suggests that modifications to both the phenolic ring and the carboxylic acid side chain can profoundly influence the anti-inflammatory and anticancer activities of these compounds. The provided experimental protocols and diagrams serve as a practical resource for the design and evaluation of novel this compound derivatives. Further research is warranted to specifically elucidate the SAR of this compound analogs and unlock their full therapeutic potential.
References
- 1. Frontiers | Exploration of acute and chronic anti-inflammatory potential of Quercus leucotrichophora A. Camus extracts in Wistar rats: A mechanistic insight [frontiersin.org]
- 2. Evaluation of antinociceptive, in-vivo & in-vitro anti-inflammatory activity of ethanolic extract of Curcuma zedoaria rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic acid derivatives with potential anticancer properties--a structure-activity relationship study. Part 1: methyl, propyl and octyl esters of caffeic and gallic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioavailability of Eucomic Acid and Structurally Related Hydroxycinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the bioavailability of eucomic acid is currently unavailable in the public domain. This guide provides a comparative analysis of the bioavailability of structurally similar and widely studied hydroxycinnamic acids—caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid—to offer a predictive framework for understanding the potential pharmacokinetic profile of this compound. The data presented is collated from various preclinical studies and is intended for informational and research purposes.
Executive Summary
This compound, a phenolic compound found in plants of the Eucomis genus, holds potential for therapeutic applications. However, a critical aspect of its drug development profile, its bioavailability, remains uncharacterized. This guide bridges this knowledge gap by presenting a comprehensive comparison of the bioavailability of four structurally related hydroxycinnamic acids: caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid. By examining their pharmacokinetic parameters, this document aims to provide researchers with a valuable resource for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and for designing future preclinical studies.
The presented data, summarized from multiple animal studies, highlights that while these hydroxycinnamic acids are absorbed after oral administration, their bioavailability is generally low to moderate. This is primarily attributed to extensive first-pass metabolism in the intestine and liver, where they undergo conjugation reactions such as glucuronidation, sulfation, and methylation. The insights from these related compounds suggest that strategies to enhance the bioavailability of this compound, such as the development of prodrugs or advanced formulations, may be crucial for its successful therapeutic development.
Comparison of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid, extracted from various preclinical studies in rats and mice. These parameters provide a quantitative measure of the rate and extent of absorption of these compounds.
| Compound | Animal Model | Dose (mg/kg) | Route | Cmax | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Caffeic Acid | Rat | 10 | Oral | 0.8 ± 0.1 µg/mL | 0.25 | 1.2 ± 0.2 | - | [1] |
| Rat | 20 | Oral | 1.5 ± 0.3 µg/mL | 0.5 | 2.5 ± 0.6 | - | [1] | |
| Ferulic Acid | Rat | 20 | Oral | 2.3 ± 0.4 µg/mL | 0.5 | 3.1 ± 0.5 | 2.7 | [2] |
| Mouse | 50 | Oral | 5.8 ± 1.2 µg/mL | 0.25 | 4.9 ± 1.1 | - | [2] | |
| p-Coumaric Acid | Rat | 10 | Oral | 1.9 ± 0.3 µg/mL | 0.5 | 2.8 ± 0.4 | - | [3] |
| Mouse | 50 | Oral | 7.2 ± 1.5 µg/mL | 0.25 | 6.1 ± 1.3 | - | [4] | |
| Sinapic Acid | Rat | 10 | Oral | 1.2 ± 0.2 µg/mL | 0.5 | 1.8 ± 0.3 | - | [5] |
| Rabbit | - | Oral | 118.14 µg/mL | 2 | - | - | [6] |
Note: '-' indicates data not available in the cited source. The data is presented as mean ± standard deviation where available.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the oral bioavailability of hydroxycinnamic acids, based on methodologies reported in the cited literature.
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats (200-250 g) or ICR mice (20-25 g) are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight (12-18 hours) before oral administration of the test compound, with free access to water.
Compound Administration
-
Formulation: The test compound (e.g., caffeic acid) is typically suspended or dissolved in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution or a mixture of polyethylene (B3416737) glycol (PEG) 400 and water.
-
Oral Administration: The compound is administered orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous Administration: For determining absolute bioavailability, a separate group of animals receives the compound intravenously (e.g., via the tail vein) at a lower dose (e.g., 5 mg/kg). The compound is typically dissolved in a saline solution for intravenous administration.
Blood Sampling
-
Time Points: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points, such as 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours after administration.
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged (e.g., at 10,000 rpm for 10 minutes) to separate the plasma. The plasma is then stored at -80°C until analysis.
Analytical Method
-
Technique: The concentration of the compound and its metabolites in plasma is determined using a validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile (B52724) or methanol, followed by centrifugation. The supernatant is then filtered and injected into the HPLC system.
-
Chromatographic Conditions: A C18 column is commonly used for separation, with a mobile phase consisting of a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode.
-
Quantification: The concentration of the analyte is quantified by comparing its peak area to that of a known concentration of a standard.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin or similar pharmacokinetic analysis programs.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Visualizing Metabolic and Signaling Pathways
To understand the fate of hydroxycinnamic acids after absorption and their mechanism of action, the following diagrams illustrate their general metabolic pathway and key signaling pathways they modulate.
Caption: General metabolic pathway of hydroxycinnamic acids after oral absorption.
Caption: Modulation of NF-κB and Nrf2/HO-1 signaling pathways by hydroxycinnamic acids.
Caption: A typical experimental workflow for determining the oral bioavailability of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H12O6 | CID 23757219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tuscany-diet.net [tuscany-diet.net]
Safety Operating Guide
Proper Disposal of Eucomic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of eucomic acid, a monocarboxylic acid, aligning with general laboratory safety protocols and environmental regulations.
This compound, while specific toxicity data is limited, is an organic acid that may be harmful to the aquatic environment.[1] Therefore, adherence to proper disposal procedures is critical to mitigate potential environmental impact and ensure workplace safety. The following procedures are based on established protocols for the disposal of laboratory-grade organic acids.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Work should always be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1]
| PPE / Safety Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | Protects eyes from splashes of this compound solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the acid. |
| Protective Clothing | Laboratory coat. | Protects skin and clothing from contamination. |
| Ventilation | Laboratory fume hood.[1][2] | Minimizes inhalation of any potential vapors or dusts. |
| Emergency Equipment | Access to an eyewash station and safety shower.[2] | For immediate decontamination in case of accidental exposure. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound waste involves neutralization to a safe pH range before drain disposal, provided the resulting solution does not contain other hazardous materials.
Experimental Protocol: Neutralization of this compound Waste
-
Segregation and Labeling:
-
Dilution:
-
Neutralization Procedure:
-
This procedure should be performed in a fume hood while wearing appropriate PPE.
-
Prepare a neutralizing agent, such as a solution of sodium bicarbonate (baking soda) or sodium hydroxide.[5][6]
-
Slowly and carefully add the neutralizing agent to the diluted this compound solution while stirring gently. Be prepared for some effervescence (fizzing) if using sodium bicarbonate.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.[7]
-
Continue adding the neutralizing agent in small increments until the pH of the solution is between 6.0 and 8.0.[6]
-
-
Final Disposal:
-
Once the this compound waste is neutralized and contains no other hazardous components, it can typically be poured down the sanitary sewer drain, followed by a copious amount of water to further dilute the solution.[4][6]
-
Consult your institution's specific guidelines and local regulations before any drain disposal. Some jurisdictions may have stricter rules.
-
-
Disposal of Contaminated Solids:
III. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.
| Spill Scenario | Containment and Cleanup Procedure |
| Minor Spill | 1. Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite (B1170534) or a spill pillow. 2. Once absorbed, carefully scoop the material into a designated hazardous waste container. 3. Decontaminate the spill area with a 10% caustic solution or a suitable laboratory detergent, followed by a water rinse.[1] |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your laboratory supervisor and institutional safety office. 3. If there is an inhalation hazard, leave the area and close the doors. 4. Cleanup should be conducted by trained personnel. |
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and environmental health protocols, the Safety Data Sheet (SDS) for this compound, and local regulations before handling and disposal.
References
- 1. chemfaces.com [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. coral.washington.edu [coral.washington.edu]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. laballey.com [laballey.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Guide to Handling Eucomic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of Eucomic acid, a compound that requires careful management to mitigate potential hazards. Adherence to these protocols is critical for personal safety and the integrity of your research.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the necessary personal protective equipment for handling this compound. It is imperative to use this equipment to prevent skin and eye contact, as well as inhalation.[1]
| PPE Category | Equipment Specification | Protection Against |
| Respiratory Protection | Dust respirator | Inhalation of dust particles. |
| Hand Protection | Protective gloves | Direct skin contact. |
| Eye Protection | Safety glasses and chemical goggles | Splashes and airborne particles. |
| Skin and Body Protection | Appropriate protective clothing | Skin exposure. |
Operational Procedures for Handling this compound
When working with this compound, it is crucial to follow a structured workflow to minimize risk. This includes preparation, handling, and post-handling procedures.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
